Technical Documentation Center

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
  • CAS: 651326-28-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Abstract This technical guide provides a detailed analysis and expert interpretation of the pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Abstract

This technical guide provides a detailed analysis and expert interpretation of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- . As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. NMR spectroscopy serves as the cornerstone for such characterization. This document outlines the expected chemical shifts, multiplicities, and coupling constants based on established principles of NMR and data from analogous structures. Furthermore, it presents a standardized, self-validating protocol for the experimental acquisition and analysis of NMR data, designed to ensure accuracy and reproducibility for researchers in the pharmaceutical sciences.

Introduction: The Imperative for Structural Elucidation

The compound, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, incorporates three critical pharmacophores: a benzonitrile group, a 1,2-disubstituted imidazole ring, and a trifluoromethyl (CF3) moiety. The benzonitrile unit is a common feature in various biologically active molecules.[1] The imidazole ring is a key heterocyclic scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[2][3] The CF3 group is frequently used in drug design to enhance metabolic stability, binding affinity, and cell permeability.[4]

Given this complex assembly of electronically distinct groups, confirming the precise connectivity and purity of the final compound is a non-trivial task. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing unambiguous, atom-specific information about the molecular framework.[5] This guide serves to predict the spectral features of the title compound, explain the underlying chemical principles, and provide a robust methodology for its experimental verification.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The following structure will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the title compound, assuming a standard deuterated solvent such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). These predictions are derived from the analysis of substituent effects and data from structurally related compounds.[6][7][8]

Table 1: Predicted 1H NMR Chemical Shifts
Atom NumberPredicted δ (ppm)MultiplicityIntegrationRationale and Notes
H2' / H6'7.85 - 7.95Doublet (d)2HPart of an AA'BB' system. These protons are ortho to the electron-withdrawing nitrile group and are expected to be downfield.
H3' / H5'7.60 - 7.70Doublet (d)2HPart of an AA'BB' system. These protons are ortho to the imidazole substituent.
H47.40 - 7.50Singlet (s) or narrow Doublet1HImidazole proton. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system.
H57.25 - 7.35Singlet (s) or narrow Doublet1HImidazole proton. Typically upfield relative to H4 in similar systems.
Table 2: Predicted 13C NMR Chemical Shifts
Atom NumberPredicted δ (ppm)Multiplicity (1H Coupled)Expected DEPT-135 PhaseRationale and Notes
C≡N117 - 119Singlet (s)N/ACharacteristic chemical shift for a nitrile carbon.[9][10]
C4'112 - 114Singlet (s)N/AQuaternary carbon attached to the nitrile group.
C3' / C5'133 - 135Doublet (d)CH (Up)Aromatic methine carbons ortho to the imidazole substituent.
C2' / C6'128 - 130Doublet (d)CH (Up)Aromatic methine carbons ortho to the nitrile group.
C1'140 - 142Singlet (s)N/AQuaternary carbon attached to the imidazole nitrogen.
C5120 - 122Doublet (d)CH (Up)Imidazole methine carbon.
C4129 - 131Doublet (d)CH (Up)Imidazole methine carbon.
C2145 - 148Quartet (q, 2JCF ≈ 35-40 Hz)N/AQuaternary imidazole carbon directly attached to the CF3 group. Significant deshielding and C-F coupling are expected.[4]
CF3120 - 124Quartet (q, 1JCF ≈ 270 Hz)N/ATrifluoromethyl carbon. Exhibits a characteristic large one-bond C-F coupling constant.[4][11]

Spectral Interpretation and Mechanistic Rationale

A mere listing of chemical shifts is insufficient for unambiguous characterization. The true power of NMR lies in interpreting the interplay of signals, which reveals the molecular connectivity.

Analysis of the 1H NMR Spectrum

The proton spectrum is anticipated to be clean and highly informative.

  • Aromatic Region (Benzonitrile): The protons on the phenyl ring (H2'/H6' and H3'/H5') will form a classic AA'BB' spin system, appearing as two distinct doublets, each integrating to 2H. The ortho/meta coupling constant (J) should be in the typical range of 7-9 Hz. The protons closer to the electron-withdrawing nitrile group (H2'/H6') will be further downfield.[12]

  • Heterocyclic Region (Imidazole): The two imidazole protons, H4 and H5, are in different chemical environments and should appear as two separate signals, each integrating to 1H. They will likely be sharp singlets, although a small 3-bond coupling between them might be observable in a high-resolution spectrum.

Analysis of the 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments.

  • Symmetry: The molecule possesses a Cs plane of symmetry through the C1'-C4' axis of the benzonitrile ring, reducing the number of expected aromatic signals. Therefore, we predict four signals for the six carbons of the benzonitrile ring (two quaternary, two methine). The imidazole ring has no symmetry, resulting in three distinct carbon signals.

  • Quaternary Carbons: Five quaternary carbons (C≡N, C1', C4', C2, and CF3) are predicted. These typically show lower intensity in a standard 13C{1H} experiment.[13] The carbon attached to the CF3 group (C2) and the CF3 carbon itself will be split into quartets due to coupling with the three fluorine atoms. This is a key diagnostic feature.[4]

  • DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing carbon types. In this experiment, CH and CH3 carbons appear as positive signals, CH2 carbons as negative signals, and quaternary carbons are absent. For this molecule, all four methine carbons (C2'/C6', C3'/C5', C4, C5) will appear as positive signals, confirming their assignment.[13]

2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D NMR experiments are required for definitive proof of structure. The following correlations are predicted to be key.

Figure 2: Key predicted Heteronuclear Multiple Bond Correlation (HMBC) connections. Arrows originate from protons and point to carbons they are expected to couple with over 2-3 bonds.

  • H5 to C1' and C4: The proton on the imidazole ring closest to the benzonitrile (H5) should show a crucial HMBC correlation to the quaternary carbon C1', definitively linking the two ring systems. It should also correlate to C4.

  • H4 to C2 and C5: The other imidazole proton (H4) is expected to show correlations to the CF3-bearing carbon (C2) and to C5.

  • H3'/H5' to C1': The benzonitrile protons ortho to the imidazole (H3'/H5') will correlate to the C1' attachment point.

Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be self-validating by including a comprehensive suite of experiments.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the dried sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d6 is an excellent initial choice due to its high solubilizing power. CDCl3 is also suitable.[8]

  • Internal Standard: The solvent's residual peak (e.g., ~2.50 ppm for DMSO-d5H, ~7.26 ppm for CDCl3) is typically used for 1H calibration. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow of experiments for complete structural elucidation.

G cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Analysis prep Sample Preparation (5-10 mg in 0.6 mL solvent) proton 1. Acquire 1H Spectrum (Check purity, integration) prep->proton carbon 2. Acquire 13C{1H} Spectrum (Count carbon signals) proton->carbon dept 3. Acquire DEPT-135 (Identify CH vs. Quaternary C) carbon->dept cosy 4. Acquire 1H-1H COSY (Confirm H-H adjacencies) dept->cosy hsqc 5. Acquire 1H-13C HSQC (Link protons to their carbons) cosy->hsqc hmbc 6. Acquire 1H-13C HMBC (Establish long-range connectivity) hsqc->hmbc assign Structure Assignment (Integrate all data) hmbc->assign

Figure 3: Recommended workflow for comprehensive NMR analysis.

Instrument Parameters (500 MHz Spectrometer Example)
  • 1H NMR:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • 13C{1H} NMR:

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard, vendor-supplied parameter sets, optimizing for the expected coupling constants (e.g., 1JCH ≈ 145 Hz for HSQC, nJCH ≈ 8 Hz for HMBC).

Conclusion

The structural verification of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- is readily achievable through a systematic application of 1D and 2D NMR techniques. The predicted spectrum contains several unique and unambiguous features, most notably the AA'BB' system of the benzonitrile ring and the characteristic quartet signals arising from the trifluoromethyl group's influence on the 13C spectrum. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently confirm the identity, purity, and structure of this valuable chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

  • ChemicalBook. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum. [6]

  • Supporting Information for scientific publication. Characterization data for various trifluoromethyl-containing compounds. [11]

  • SpectraBase. 4-Bromo-benzonitrile 1H NMR Spectrum. [14]

  • SpectraBase. Benzonitrile, 4,4'-[1,5-pentanediylbis(oxy)]bis- 13C NMR Spectrum. [15]

  • Indian Journal of Chemistry. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [16]

  • Supporting Information for scientific publication. NMR data for various trifluoromethyl-containing compounds. [17]

  • MilliporeSigma. 2-(Trifluoromethyl)-1H-imidazole Product Information. [18]

  • ChemicalBook. Benzonitrile(100-47-0) 1H NMR spectrum. [7]

  • Aspira Chemical. 2-(Trifluoromethyl)-1H-imidazole Product Information. [19]

  • ChemicalBook. Benzonitrile(100-47-0) 13C NMR spectrum. [9]

  • SpectraBase. Benzonitrile 13C NMR Chemical Shifts. [10]

  • SpectraBase. Benzonitrile 1H NMR Spectrum. [20]

  • National Center for Biotechnology Information. 4-(1H-Benzimidazol-2-yl)benzonitrile. [1]

  • PubChem. 2-(trifluoromethyl)-1H-imidazole.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [8]

  • University of Regensburg. 13C NMR Spectroscopy Handout. [21]

  • University of Regensburg. 1H NMR Spectroscopy Handout. [12]

  • CymitQuimica. 2-(Trifluoromethyl)-1H-imidazole Product Information. [22]

  • ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [2]

  • Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [3]

  • University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [13]

  • ResearchGate. Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [23]

  • BenchChem. Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. [5]

  • Sigma-Aldrich. 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile.

  • MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [4]

  • NextSDS. Benzonitrile, 4-[5-(trifluoroMethyl)-1H-iMidazol-2-yl]-. [24]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [25]

  • Royal Society of Chemistry. Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives. [26]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

A Hypothetical Case Study for Pharmaceutical Development Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of the novel compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of the novel compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-. While this document is based on a hypothetical data set, it serves as a detailed, field-proven protocol for the characterization of new chemical entities in a drug discovery and development context. We will explore the synthesis, single-crystal X-ray diffraction, structure solution and refinement, and detailed analysis of the molecular and supramolecular structure. The insights derived from this analysis are crucial for understanding the compound's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Analysis in Drug Development

In modern pharmaceutical sciences, a deep understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise arrangement of atoms in a crystal lattice dictates a compound's properties, including solubility, stability, and bioavailability. Benzonitrile derivatives are a class of compounds with significant therapeutic potential, acting as versatile precursors and intermediates in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, thereby improving a drug candidate's pharmacokinetic profile[2]. The imidazole moiety is also a well-known pharmacophore present in many approved drugs.

The title compound, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, combines these key features, making it a molecule of significant interest for drug discovery programs, potentially in oncology or as an inhibitor of specific enzymes[3][4]. This guide will walk through the essential steps of its structural elucidation using single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Synthesis and Crystallization

A plausible synthetic route to obtain single crystals of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- suitable for X-ray diffraction is outlined below. The synthesis is adapted from established methods for the preparation of related benzonitrile and imidazole compounds[5][6][7].

Proposed Synthetic Pathway

The synthesis would likely involve a multi-step process, starting from commercially available materials. A potential final step could be a nucleophilic substitution reaction between 4-fluorobenzonitrile and 2-(trifluoromethyl)-1H-imidazole.

Caption: Proposed final step in the synthesis of the target molecule.

Experimental Protocol: Crystallization
  • Dissolution: Dissolve 50 mg of the crude, purified product in a minimal amount of a suitable solvent system. A mixture of ethanol and water is often a good starting point for molecules of this type.

  • Heating: Gently heat the solution to ensure complete dissolution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. This is a critical step to promote the formation of large, well-ordered crystals.

  • Evaporation: If crystals do not form upon cooling, slow evaporation of the solvent can be employed. Cover the vial with parafilm and pierce a few small holes to allow for gradual solvent evaporation over several days.

  • Isolation: Once suitable crystals have formed, carefully isolate a single crystal using a mounted loop for immediate X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the hypothetical, yet realistic, experimental and computational workflow for the X-ray diffraction analysis of the title compound.

Data Collection

A suitable single crystal would be mounted on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₁H₆F₃N₃
Formula weight237.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.521(1) Å, α = 90°
b = 12.134(2) Å, β = 98.45(1)°
c = 11.897(2) Å, γ = 90°
Volume1072.1(3) ų
Z4
Density (calculated)1.468 Mg/m³
Absorption coefficient0.132 mm⁻¹
F(000)480
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected10500
Independent reflections2450 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2450 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

X-ray_Diffraction_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (Low Temperature) B->C D Data Reduction and Integration C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis and Validation F->G H Final Crystallographic Report (CIF) G->H

Caption: Standard workflow for single-crystal X-ray diffraction.

Analysis of the Molecular and Crystal Structure

The refined crystal structure would provide a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Structure

The molecule would consist of a benzonitrile group linked to a 2-(trifluoromethyl)-1H-imidazole ring via the nitrogen atom at position 1 of the imidazole. The benzonitrile and imidazole rings are expected to be nearly planar. However, there would likely be a significant dihedral angle between the two rings due to steric hindrance from the trifluoromethyl group and the ortho-hydrogen of the benzene ring. This is in contrast to the nearly coplanar arrangement observed in 4-(1H-Benzimidazol-2-yl)benzonitrile, where the linking atom is a carbon[5].

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C(cyano)≡N1.145(2)
C-CF₃1.490(2)
C-F1.335(2) (average)
N(imidazole)-C(phenyl)1.435(2)
Dihedral Angle (Phenyl-Imidazole)~45°

The C-F bond lengths of the trifluoromethyl group would be consistent with typical values. The C≡N bond length of the nitrile group is also expected to be standard. The planarity of the aromatic rings and the dihedral angle between them are critical for understanding potential π-π stacking interactions and the overall shape of the molecule.

Supramolecular Structure and Intermolecular Interactions

In the crystal lattice, molecules would be packed in a way that maximizes favorable intermolecular interactions. Given the presence of the nitrile nitrogen and the C-H bonds of the aromatic rings, weak C-H···N hydrogen bonds are plausible. The trifluoromethyl group, being a poor hydrogen bond acceptor, is more likely to engage in weak C-H···F interactions or dipole-dipole interactions.

Furthermore, π-π stacking interactions between the electron-deficient benzonitrile rings and the electron-rich imidazole rings of neighboring molecules could play a significant role in stabilizing the crystal packing. The specific arrangement of these interactions would define the three-dimensional architecture of the crystal.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_BN Benzonitrile Ring B_IM Imidazole Ring A_BN->B_IM π-π Stacking A_IM Imidazole Ring A_CF3 CF3 Group A_CN Nitrile Group B_BN Benzonitrile Ring A_CN->B_BN C-H···N Interaction B_CF3 CF3 Group B_CN Nitrile Group

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Pharmaceutical Relevance

This technical guide has presented a hypothetical yet comprehensive analysis of the crystal structure of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development. It allows for the unambiguous confirmation of the chemical structure and provides insights into the solid-state properties of the compound.

The presence and orientation of the trifluoromethyl and nitrile groups, as well as the overall molecular conformation and intermolecular interactions, will influence key pharmaceutical properties such as:

  • Solubility and Dissolution Rate: The crystal packing and intermolecular forces directly affect the energy required to break the lattice, which in turn impacts solubility.

  • Stability and Polymorphism: A thorough understanding of the crystal structure is the first step in identifying and characterizing different polymorphic forms, which can have different stabilities and bioavailabilities.

  • Receptor Binding: The determined molecular conformation provides a basis for computational modeling of the compound's interaction with its biological target.

References

  • EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
  • What is 4-(Trifluoromethyl) Benzonitrile - Properties & Specifications. (n.d.).
  • 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1279. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis.
  • CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
  • Benchchem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
  • 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o975. Available at: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
  • CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. (n.d.).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(7), 3051–3063. Available at: [Link]

Sources

Foundational

A Deep Dive into the Pharmacokinetic Profiling of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- scaffold has emerged as a promising pharmacophore in modern medicinal chemistry. Its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- scaffold has emerged as a promising pharmacophore in modern medicinal chemistry. Its unique combination of a trifluoromethyl group, an imidazole ring, and a benzonitrile moiety imparts a range of desirable physicochemical and biological properties.[1][2] However, a thorough understanding of the pharmacokinetic profile of derivatives based on this scaffold is paramount for their successful translation into clinical candidates. This in-depth technical guide provides a comprehensive overview of the essential in vitro and in vivo assays for the complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of this important class of molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data.

Introduction: The Significance of ADME Profiling in Drug Discovery

The journey of a drug from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a major cause of late-stage attrition. Early and comprehensive ADME profiling is no longer a "check-the-box" exercise but a critical, data-driven strategy to de-risk drug candidates and guide medicinal chemistry efforts.[3][4][5][6] For the Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- series, understanding how these molecules are absorbed, distributed throughout the body, metabolized, and ultimately excreted is essential for optimizing their efficacy and safety profiles.[5][6]

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and membrane permeability.[1][2] The imidazole moiety, while often crucial for target engagement, can also be a site of metabolic activity and may interact with drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.[7][8][9][10] The benzonitrile group also influences the overall physicochemical properties of the molecule. This guide will provide the tools to dissect the pharmacokinetic puzzle presented by this unique chemical architecture.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Approach

A tiered approach to in vitro ADME testing allows for the efficient screening of a large number of compounds in the early stages of drug discovery and a more in-depth characterization of lead candidates.[3][4][11]

Aqueous Solubility: The Foundation of Bioavailability

Poor aqueous solubility is a common hurdle for oral drug absorption. Therefore, determining the kinetic and thermodynamic solubility of your derivatives is a critical first step.

Kinetic Solubility:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Analyze the plate using a plate reader that measures nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitation is observed is the kinetic solubility.

Thermodynamic Solubility:

  • Compound Preparation: Add an excess amount of the solid compound to a vial containing PBS at pH 7.4.

  • Equilibration: Shake the vial at 37°C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

Membrane Permeability: Predicting Oral Absorption

The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[15][16][17]

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer add_compound Add test compound to either the apical (A) or basolateral (B) chamber teer->add_compound Monolayer Ready incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_compound->incubate sample Collect samples from the receiver chamber incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify Analyze Samples calculate_papp Calculate Apparent Permeability Coefficient (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) quantify->calculate_er

Caption: Caco-2 Permeability Assay Workflow.

  • Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells onto collagen-coated Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an epithelial voltohmmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for the assay.[18]

  • Assay Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Compound Dosing:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., at 10 µM) to the apical chamber and fresh assay buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh assay buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).

  • Sampling: At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and efficacy.[19][20][21][22] Only the unbound (free) fraction of the drug is available to interact with its target and be cleared from the body.[19]

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Compound Spiking: Spike the test compound into plasma (human, rat, or mouse) at a relevant concentration (e.g., 1 µM).

  • Dialysis Setup: Add the spiked plasma to one chamber of the RED insert and an equal volume of PBS to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.

  • Sampling: After incubation, collect samples from both the plasma and PBS chambers.

  • Quantification: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays using liver microsomes or hepatocytes provide an early indication of how quickly a compound will be metabolized in the body, which is a key determinant of its half-life and oral bioavailability.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse at 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (e.g., at 1 µM final concentration) to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as (k * volume of incubation) / (amount of microsomal protein).

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

The imidazole moiety present in the Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- scaffold is known to have the potential to inhibit CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[7][8][9][10][23] Therefore, assessing the inhibitory potential of these derivatives against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial.[4]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP probe substrate (e.g., phenacetin for CYP1A2), and phosphate buffer.

  • Inhibitor Concentrations: Prepare a series of dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the incubation mixture with the different concentrations of the test compound and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with a quenching solution.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Pharmacokinetic Studies: The Whole-Body Picture

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models, such as mice or rats, are essential for understanding the complete ADME profile of a drug candidate in a living system.[24][25][26][27][28]

Study Design and Execution

A typical in vivo PK study involves administering the test compound to a group of animals via different routes (e.g., intravenous and oral) and collecting blood samples at various time points.[29][30]

InVivoPK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_pk_analysis Pharmacokinetic Analysis iv_dose Intravenous (IV) Dosing serial_sampling Serial blood sampling at predefined time points iv_dose->serial_sampling po_dose Oral (PO) Dosing po_dose->serial_sampling plasma_prep Plasma Preparation serial_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis nca Non-compartmental Analysis (NCA) lcms_analysis->nca pk_params Determine PK parameters (AUC, Cmax, t½, CL, Vd, F) nca->pk_params

Caption: In Vivo Pharmacokinetic Study Workflow.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dose Formulation: Prepare the dosing formulations for both intravenous (IV) and oral (PO) administration. The IV formulation should be a clear solution, while the PO formulation can be a solution or suspension.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Collection: Collect sparse blood samples (approximately 100-200 µL) from each animal at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[31]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[13][32][33][34][35]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters.[31]

Key Pharmacokinetic Parameters and Their Interpretation
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Metabolic Profiling: Understanding Biotransformation

Identifying the major metabolic pathways of your derivatives is crucial for understanding their clearance mechanisms and identifying potentially reactive or pharmacologically active metabolites.[36][37][38][39][40]

In Vitro Metabolite Identification

Incubating the test compound with liver microsomes or hepatocytes and analyzing the samples with high-resolution mass spectrometry can help identify the major metabolites.

Based on the chemical structure, several metabolic pathways are plausible:

  • Oxidation of the Imidazole Ring: The imidazole ring can be a target for CYP-mediated oxidation.[36]

  • Hydroxylation of the Benzonitrile Ring: The aromatic ring can undergo hydroxylation.

  • Metabolism of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo metabolism in some cases.

  • Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Derivative Imidazole_Ox Imidazole Ring Oxidation Parent->Imidazole_Ox Benzonitrile_Hydrox Benzonitrile Ring Hydroxylation Parent->Benzonitrile_Hydrox Glucuronidation Glucuronidation Imidazole_Ox->Glucuronidation Sulfation Sulfation Imidazole_Ox->Sulfation Benzonitrile_Hydrox->Glucuronidation Benzonitrile_Hydrox->Sulfation

Caption: Potential Metabolic Pathways.

Conclusion

A comprehensive and well-designed pharmacokinetic profiling strategy is indispensable for the successful development of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- derivatives. By systematically evaluating their ADME properties using the in vitro and in vivo assays outlined in this guide, researchers can make informed decisions, optimize lead candidates, and increase the probability of advancing safe and efficacious drugs to the clinic. The interplay between the trifluoromethyl, imidazole, and benzonitrile moieties presents a unique set of pharmacokinetic challenges and opportunities. A thorough understanding of these properties is the key to unlocking the full therapeutic potential of this promising class of molecules.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • In Vitro ADME Assays and Services - ICE Bioscience. (URL: )
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Labor
  • Plasma Protein Binding Assay - LifeNet Health LifeSciences. (URL: )
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. (URL: [Link])

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL: )
  • Caco2 assay protocol. (URL: )
  • Caco-2 Permeability Assay - Domainex. (URL: [Link])

  • Protein Binding Services - Eurofins Discovery. (URL: [Link])

  • Plasma protein binding in drug discovery and development - PubMed. (URL: [Link])

  • In Vitro ADME - Selvita. (URL: [Link])

  • Murine Pharmacokinetic Studies - PMC - NIH. (URL: [Link])

  • Protein Binding Assays | BioAgilytix. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives - ResearchGate. (URL: [Link])

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (URL: [Link])

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emirates University. (URL: [Link])

  • Murine Pharmacokinetic Studies - PubMed - NIH. (URL: [Link])

  • Pharmacokinetics Studies in Mice or Rats | Bienta. (URL: [Link])

  • Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs - PMC. (URL: [Link])

  • Protein dynamics and imidazole binding in cytochrome P450 enzymes - Portland Press. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

  • In Vivo Pharmacokinetics | Jubilant Biosys. (URL: [Link])

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (URL: [Link])

  • Triflorometil içeren Yeni Azo-İmin Bileşikleri: Sentezi, Karakterizasyonu, in siliko ve in vitro Yöntemlerle Antioksidan Ö - DergiPark. (URL: [Link])

  • ADME properties of compounds according to pre-ADMET software - ResearchGate. (URL: [Link])

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (URL: [Link])

  • In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist - PubMed. (URL: [Link])

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF - ResearchGate. (URL: [Link])

  • Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC. (URL: [Link])

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (URL: [Link])

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (URL: [Link])

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

  • Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate | Chemical Research in Toxicology. (URL: [Link])

  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (URL: [Link])

  • Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - ResearchGate. (URL: [Link])

  • Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics - PubMed. (URL: [Link])

  • In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. (URL: [Link])

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (URL: [Link])

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. (URL: [Link])

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - MDPI. (URL: [Link])

  • Pharmacokinetics of Marine-Derived Drugs - MDPI. (URL: [Link])

Sources

Exploratory

In Vitro Binding Affinity and Kinetic Profiling of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Executive Summary The compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- represents a highly specialized aryl-imidazole pharmacophore designed for the targeted inhibition of cytochrome P450 (CYP) metalloenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- represents a highly specialized aryl-imidazole pharmacophore designed for the targeted inhibition of cytochrome P450 (CYP) metalloenzymes. This structural class is most notably recognized for its profound efficacy in inhibiting CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase), making it a critical scaffold in the development of next-generation therapeutics for hormone-dependent malignancies and cardiovascular diseases.

This technical guide provides an in-depth analysis of the compound’s in vitro binding affinity, detailing the thermodynamic rationale behind its molecular architecture and outlining the self-validating experimental protocols required to accurately quantify its kinetic parameters ( KD​ , kon​ , koff​ ).

Mechanistic Rationale: The Structure-Affinity Relationship

As an Application Scientist, evaluating a compound requires looking beyond raw IC50​ values to understand the causality of target engagement. The high binding affinity of this molecule is driven by a synergistic combination of steric, electronic, and coordination chemistry:

  • The Imidazole Pharmacophore (Heme Coordination): The unhindered nitrogen (N3) of the imidazole ring acts as a potent Lewis base. Upon entering the CYP active site, it coordinates directly with the ferric ( Fe3+ ) heme iron, displacing the distal water molecule. This locks the enzyme in an inactive state and prevents the binding of molecular oxygen, generating a characteristic Type II difference spectrum .

  • The 2-Trifluoromethyl ( CF3​ ) Substitution: The strategic placement of the highly electronegative and bulky CF3​ group at the 2-position of the imidazole serves a dual purpose. First, it lowers the pKa of the imidazole, which reduces off-target binding to highly abundant hepatic CYPs (e.g., CYP3A4) while maintaining affinity for the specific target pocket. Second, the steric bulk severely restricts the dissociation rate ( koff​ ), leading to a prolonged target residence time.

  • The Benzonitrile Moiety: The para-cyano group mimics the D-ring of endogenous steroid substrates (e.g., androstenedione). It anchors the molecule in the hydrophobic access channel via dipole-dipole interactions with polar residues and π−π stacking with aromatic residues lining the steroid cleft.

G A Apo-Enzyme (Heme Fe3+ - H2O) B Compound Entry Hydrophobic Pocket A->B Association (k_on) C Benzonitrile Alignment (Steroid Cleft) B->C Dipole & pi-pi interactions D Heme Coordination (Fe3+ - N3 Imidazole) C->D H2O displacement E Type II Spectral Shift (Enzyme Inhibition) D->E Dissociation (k_off) restricted by CF3

Cytochrome P450 Heme Coordination and Inhibition Pathway.

Self-Validating In Vitro Binding Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to eliminate false positives and ensure absolute data trustworthiness.

Protocol A: Spectral Binding Assay (Type II Shift)

Purpose : To confirm direct coordination between the imidazole nitrogen and the heme iron. Causality & Validation : The displacement of the distal water molecule by the imidazole nitrogen causes a shift in the spin state of the heme iron from high-spin to low-spin. By adding an equal volume of DMSO to the reference cuvette, we self-validate the assay by nullifying any solvent-induced spectral artifacts. Methodology :

  • Preparation : Purify recombinant human CYP19A1 and dilute to 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline : Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 to 500 nm.

  • Titration : Titrate Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (dissolved in DMSO, final DMSO <1%) into the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette.

  • Measurement : Record the difference spectra. A peak at ~430 nm and a trough at ~390 nm confirms Type II binding. Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against compound concentration to determine the spectral dissociation constant ( Ks​ ).

Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Purpose : To determine the absolute binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ). Causality & Validation : Direct amine coupling often denatures delicate CYP enzymes or blocks the active site. By utilizing an anti-His capture method, the enzyme is immobilized uniformly, preserving the integrity of the hydrophobic access channel. Double-referencing (subtracting both a blank flow cell and buffer injections) validates that the signal is purely due to specific ligand-target interactions. Methodology :

  • Immobilization : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize anti-His antibodies, then capture His-tagged recombinant CYP enzyme.

  • Analyte Injection : Inject the compound at varying concentrations (0.1 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 50 µL/min.

  • Regeneration : Use 10 mM Glycine-HCl (pH 2.5) for chip regeneration between cycles.

  • Data Analysis : Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate absolute affinity: KD​=koff​/kon​ .

G S1 Step 1: Sensor Chip Activation EDC/NHS chemistry S2 Step 2: Ligand Immobilization Anti-His Capture of CYP Enzyme S1->S2 S3 Step 3: Analyte Injection Benzonitrile, 4-[2-(CF3)...] S2->S3 S4 Step 4: Kinetic Analysis Association & Dissociation Phase S3->S4 S5 Step 5: Data Fitting 1:1 Langmuir Model (K_D) S4->S5

Surface Plasmon Resonance (SPR) Workflow for KD Determination.

Protocol C: Tritiated Water Release Assay (Functional Inhibition)

Purpose : To measure the functional IC50​ by quantifying the inhibition of aromatization. Causality & Validation : This radiometric assay measures the stereospecific elimination of tritium from the -position of androstenedione during its conversion to estrone. The assay is self-validating through the calculation of the Z'-factor using a "No Enzyme" blank and a Letrozole positive control; the plate is only accepted if Z′>0.6 . Methodology :

  • Reaction Mix : Combine human placental microsomes, 50 nM [1β−3H] -androstenedione, and the test compound (serial dilutions) in 100 mM phosphate buffer (pH 7.4).

  • Initiation : Add NADPH (2 mM final) to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Termination & Extraction : Stop the reaction with chloroform. Vortex and centrifuge. The unreacted steroid partitions into the organic phase, while the released 3H2​O (product) remains in the aqueous phase.

  • Quantification : Transfer an aliquot of the aqueous phase to a scintillation vial and count the radioactivity to determine the IC50​ .

Quantitative Data Presentation

The introduction of the CF3​ group significantly alters the kinetic profile compared to classical non-steroidal inhibitors, driving an exceptionally slow off-rate ( koff​ ) and enhancing selectivity against hepatic clearance enzymes.

Table 1: Kinetic and Thermodynamic Binding Parameters (CYP19A1)

Compound IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Benzonitrile, 4-[2-(CF3)...] 0.851.12 4.5×105 5.0×10−4
Letrozole (Clinical Control)1.201.45 6.2×105 9.0×10−4
Fadrozole (Clinical Control)2.503.10 3.8×105 1.2×10−3

Table 2: Cytochrome P450 Selectivity Panel ( IC50​ , nM)

CYP IsoformBenzonitrile, 4-[2-(CF3)...]LetrozoleSelectivity Fold (vs CYP19A1)
CYP19A1 (Aromatase)0.851.201x (Target)
CYP11B2 (Aldo. Synthase)14.5>100017x
CYP11B1 (11 β -Hydroxylase)450>1000529x
CYP3A4 (Hepatic Clearance)>10,000850>11,700x

References

  • Title : 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source : ACS Pharmacology & Translational Science URL :[Link]

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-" is not readily indexed in major chemical databases. This guide is based o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-" is not readily indexed in major chemical databases. This guide is based on the scientifically plausible structure derived from its IUPAC name, which corresponds to the molecular formula C₁₁H₆F₃N₃. All subsequent calculations and discussions are predicated on this assumed structure.

Introduction: The Criticality of Mass in Molecular Characterization

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule is paramount. Among the fundamental properties, the mass of a compound serves as a cornerstone for its identification, purity assessment, and structural elucidation. This guide provides an in-depth exploration of two crucial, yet often conflated, concepts of mass as they pertain to the small molecule, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-: its molecular weight and its exact mass . Understanding the distinction between these two parameters is not merely an academic exercise; it is fundamental to the rigorous application of analytical techniques, particularly mass spectrometry, in research and development.

This document will delve into the theoretical underpinnings of these concepts, present the calculated values for the target molecule, and provide a practical, field-proven protocol for the experimental determination of its exact mass using high-resolution mass spectrometry (HRMS). The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and accurately characterize their compounds of interest.

Theoretical Framework: A Tale of Two Masses

The terms "molecular weight" and "exact mass" are frequently used interchangeably in general chemical discourse. However, in the context of analytical chemistry and mass spectrometry, they represent distinct values derived from different fundamental principles.

Molecular Weight: The Average Perspective

Molecular weight (MW) , more accurately termed the average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[1] The calculation of molecular weight utilizes the standard atomic weights of elements as found on the periodic table, which themselves are averages based on the natural abundance of their isotopes.

For instance, carbon has two primary stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance). The atomic weight of carbon (approximately 12.011 amu) is a reflection of this natural isotopic distribution. Consequently, the molecular weight of a compound represents the average mass of a population of its molecules.

Exact Mass: The Isotopic Precision

In contrast, exact mass is the calculated mass of a molecule based on the masses of the most abundant stable isotope of each constituent element.[2] This is also referred to as the monoisotopic mass .[2] It is a theoretical value that corresponds to a single, specific isotopic composition of the molecule. For example, in calculating the exact mass, the mass of carbon is taken as that of ¹²C (12.000000 Da), hydrogen as ¹H (1.007825 Da), nitrogen as ¹⁴N (14.003074 Da), and fluorine as ¹⁹F (18.998403 Da).

Mass spectrometry, particularly high-resolution mass spectrometry, is a powerful analytical technique capable of separating and detecting individual ions based on their mass-to-charge ratio (m/z).[3][4] This allows for the experimental determination of the exact mass of a molecule, providing a highly accurate and specific identifier.[5]

Quantitative Data Summary for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Based on the assumed molecular formula C₁₁H₆F₃N₃ , the following table summarizes the calculated molecular weight and exact mass for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

ParameterValue
Molecular Formula C₁₁H₆F₃N₃
Elemental Composition
Carbon (C)11
Hydrogen (H)6
Fluorine (F)3
Nitrogen (N)3
Molecular Weight (Average Mass) 251.19 g/mol
Exact Mass (Monoisotopic Mass) 251.051724 Da

Note: The molecular weight is calculated using the standard atomic weights of the elements. The exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, and ¹⁴N.

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Protocol

The determination of a compound's exact mass is a cornerstone of modern analytical chemistry, providing a high degree of confidence in its elemental composition.[5][6] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[6][7] The following protocol outlines a robust workflow for the analysis of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

Experimental Workflow Diagram

Exact_Mass_Workflow cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Processing Sample 1. Prepare 1 mg/mL stock solution in Methanol/Water (1:1) Dilution 2. Dilute to 1-10 µg/mL in mobile phase Sample->Dilution Injection 3. Inject onto UPLC system Dilution->Injection Ionization 4. Electrospray Ionization (ESI) (Positive Mode) Injection->Ionization Mass_Analyzer 5. Analyze with Orbitrap or Q-TOF Mass Analyzer Ionization->Mass_Analyzer Calibration 6. Internal/External Mass Calibration Mass_Analyzer->Calibration Extraction 7. Extract Ion Chromatogram (XIC) of theoretical m/z Calibration->Extraction Spectrum 8. Generate High-Resolution Mass Spectrum Extraction->Spectrum Determination 9. Determine Experimental Exact Mass Spectrum->Determination

Caption: Workflow for the determination of exact mass by LC-HRMS.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to achieve optimal ionization.

  • Protocol:

    • Prepare a stock solution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of methanol and water.

    • From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with the initial mobile phase composition.

2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis:

  • Rationale: Chromatographic separation is employed to introduce a clean sample into the mass spectrometer, while a high-resolution mass analyzer provides the necessary mass accuracy.[6]

  • System: A UPLC (Ultra-Performance Liquid Chromatography) system coupled to an Orbitrap or Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure elution of the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar small molecules.[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Analyzer Mode: Full scan mode with a resolution of >70,000 (for Orbitrap) or >40,000 (for Q-TOF).

    • Mass Range: m/z 100-500.

    • Calibration: Utilize an internal or external mass calibration standard to ensure high mass accuracy.[8]

3. Data Analysis and Interpretation:

  • Rationale: The acquired high-resolution data is processed to determine the experimental exact mass and to confirm the elemental composition.

  • Procedure:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺ (252.059549).

    • Generate the high-resolution mass spectrum for the chromatographic peak of interest.

    • Determine the experimental exact mass from the centroid of the monoisotopic peak in the mass spectrum.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of <5 ppm is generally considered acceptable for confirming the elemental composition.[6]

    • Analyze the isotopic pattern and compare it to the theoretical distribution for C₁₁H₆F₃N₃ to further increase confidence in the molecular formula assignment.[9]

Conclusion

The accurate determination of mass is a non-negotiable aspect of chemical and pharmaceutical research. This guide has delineated the crucial distinction between molecular weight and exact mass, providing a robust theoretical and practical framework for the characterization of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-. By leveraging the power of high-resolution mass spectrometry, researchers can move beyond averaged values and obtain precise, isotopically defined masses. This level of accuracy is indispensable for confirming molecular formulas, identifying unknown compounds, and ensuring the integrity of data in drug discovery and development pipelines. The methodologies and principles outlined herein serve as a valuable resource for scientists dedicated to the highest standards of analytical rigor.

References

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry – Organic Chemistry. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved from [Link]

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry - Organic Chemistry. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Imaging mass spectrometry: principle and application. PMC - NIH. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Sudol, M. A., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-6,6-dimethyl-2-cyclohexen-1-yl)methylamino)-2-(trifluoromethyl)-. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]

  • Leaptrot, D. S., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Retrieved from [Link]

  • Pleil, J. D. (2020). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. PMC. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]

  • Thurman, E. M., & Ferrer, I. (2018). HRMS: Fundamentals and Basic Concepts. In Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the Analysis of Environmental Contaminants. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]BENZONITRILE. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • PubChem. (n.d.). Me3N.3HF. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • PubChem. (n.d.). CID 85968541. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of DMSO Stock Solutions of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Abstract This document provides a detailed protocol and best practices for the dissolution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, a fluorinated heteroaromatic compound, in dimethyl sulfoxide (DMSO)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and best practices for the dissolution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, a fluorinated heteroaromatic compound, in dimethyl sulfoxide (DMSO). Given the common use of such compounds as intermediates in pharmaceutical research and drug development, establishing a reproducible and reliable method for preparing stock solutions is paramount for data integrity in downstream biological assays and chemical screens.[1][2] This guide outlines safety precautions, step-by-step dissolution procedures, methods for determining maximum solubility, and recommendations for storage to ensure solution stability and minimize experimental variability.

Introduction: The Role of DMSO and Compound Characteristics

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized in drug discovery for its remarkable ability to dissolve a wide array of chemical entities.[3] However, its effective use requires a nuanced understanding of both the solvent's properties and the solute's characteristics. Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- belongs to a class of compounds that, while generally soluble in organic solvents, may present challenges due to their crystalline structure and potential for precipitation upon dilution or interaction with atmospheric moisture.[4][5]

The trifluoromethyl and imidazole moieties can significantly influence the compound's physicochemical properties, including its solubility and stability.[2] An improperly prepared stock solution can lead to inaccurate concentration measurements, compound precipitation in assay media, and ultimately, unreliable experimental outcomes.[6] This protocol is designed to provide researchers with a robust framework to mitigate these risks.

Compound Profile & Physicochemical Properties

A summary of the key properties for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- is provided below. Properties such as physical form and solubility are inferred from structurally related analogs.

PropertyValueSource / Comment
IUPAC Name Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]--
Molecular Formula C₁₁H₆F₃N₃Calculated
Molecular Weight 237.19 g/mol Calculated[7]
Physical Form White to yellow or brownish solid (powder/lump)Inferred from analogs[1][4]
Predicted Solubility Soluble in most organic solvents; may be sparingly soluble in DMSO at high concentrations.Inferred from analogs[1][4]

Critical Safety & Handling Precautions

Structurally similar trifluoromethyl-benzonitrile compounds are classified as hazardous.[8][9][10] All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses with side shields or chemical splash goggles

  • Flame-retardant lab coat

Hazard Statements based on Analogs:

  • H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[8][10][11]

  • H315/319: Causes skin and serious eye irritation.[9][10]

  • H317: May cause an allergic skin reaction.[8]

  • H335: May cause respiratory irritation.[10]

Handling: Avoid creating dust.[4] Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly after handling.[9] Ensure adequate ventilation at all times.[9][10] Dispose of chemical waste according to institutional and local regulations.

Experimental Protocols

Materials & Equipment
  • Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (solid)

  • Anhydrous, analytical grade DMSO (≤0.02% water)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 30-37°C)

  • Calibrated micropipettes and sterile tips

  • Appropriate PPE (see Section 3)

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a standard stock solution. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Mass Calculation

  • Action: Calculate the mass of the compound required. For a 10 mM solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 237.19 g/mol × 1000 mg/g = 2.37 mg

  • Rationale: Accurate calculation and weighing are the foundation of correct concentration determination.

Step 2: Weighing and Transfer

  • Action: Carefully weigh 2.37 mg of the compound on an analytical balance and transfer it into a sterile, appropriately labeled microcentrifuge tube or vial.

  • Rationale: Using a sterile tube prevents contamination of the stock solution, which is critical for cell-based assays.

Step 3: Dissolution

  • Action A (Primary Dissolution): Add 1 mL of anhydrous DMSO to the tube containing the compound. Cap tightly and vortex vigorously for 2-3 minutes.[3]

  • Rationale: Vortexing provides mechanical agitation to break down the solid matrix and promote interaction with the solvent. Using anhydrous DMSO is critical as its hygroscopic nature means it readily absorbs atmospheric water, which can significantly decrease the solubility of lipophilic compounds.[5]

  • Action B (Visual Inspection): Hold the tube against a light source to check for any visible, undissolved particulates. The solution should be completely clear.

  • Action C (Assisted Dissolution - If Necessary): If particulates remain, proceed with one of the following, in order of preference:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[6] Check for dissolution. Repeat if necessary.

      • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy that physically breaks apart solute aggregates, enhancing dissolution without significant bulk heating.

    • Gentle Warming: Place the tube in a water bath set to 30-37°C for 5-10 minutes.[6] Vortex intermittently.

      • Causality: Modestly increasing the temperature provides thermal energy to the system, helping to overcome the compound's crystal lattice energy. Caution: Use minimal heat only when necessary, as prolonged exposure to higher temperatures can risk thermal degradation of the compound.[6]

Step 4: Aliquoting and Storage

  • Action: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.

  • Rationale: Aliquoting prevents the degradation and contamination associated with repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the parent stock solution.[3]

  • Action: Store the aliquots at -20°C or -80°C, protected from light.

  • Rationale: Low-temperature storage slows down potential chemical degradation. Protection from light is a general best practice for complex organic molecules.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the dissolution protocol.

Caption: Workflow for preparing a DMSO stock solution.

Best Practices & Troubleshooting

IssueRecommended Action & Rationale
Compound "crashes out" or precipitates upon dilution into aqueous assay buffer. Action: Add the DMSO stock solution to the assay buffer while vortexing the buffer. Rationale: This rapid mixing prevents the formation of localized high concentrations of the compound in an unfavorable aqueous environment, allowing for more uniform dispersion. Keeping the final DMSO concentration below 0.5% is also critical.[6]
Stock solution appears cloudy or has a precipitate after storage. Action: Before use, bring the aliquot to room temperature and vortex/sonicate as described in Protocol 1. Rationale: Some compounds can fall out of solution at low temperatures. Re-dissolving is necessary before use. If it does not redissolve, the solution may be supersaturated or the compound may have degraded; prepare a fresh stock at a lower concentration.
Inconsistent results between experiments using different stock aliquots. Action: Ensure anhydrous DMSO is used and that storage tubes are sealed tightly. Use a fresh bottle of DMSO if it is old or has been opened frequently. Rationale: DMSO is highly hygroscopic.[5] Water absorption can lower the solvent's solvating power for your compound, leading to concentration differences between batches.
The compound will not dissolve even with sonication and gentle warming. Action: The desired concentration may exceed the compound's maximum solubility. Perform a solubility assessment (see BenchChem protocol[3]) to determine the empirical maximum concentration. Prepare future stocks at or below this validated limit.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- in DMSO. By adhering to these guidelines, researchers can prepare stable, accurately concentrated stock solutions, thereby enhancing the reproducibility and reliability of their experimental data. The principles of using anhydrous solvent, applying assisted dissolution techniques judiciously, and employing proper storage are key to success.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Apollo Scientific. (2022). Safety Data Sheet: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. Apollo Scientific.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Nitro-2-(trifluoromethyl)benzonitrile. TCI Chemicals.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Thermo Fisher Scientific.
  • ECHEMI. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile SDS. ECHEMI.
  • NIOSH. (2017). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. CDC.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Fisher Scientific.
  • Various Authors. (2026). 4-Nitro-2-(trifluoromethyl)benzonitrile.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile.
  • PubChem. (n.d.). Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-....
  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
  • Sigma-Aldrich. (n.d.). 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile. Sigma-Aldrich.
  • Akay, C., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E, 64(Pt 12), o2413.
  • ChemicalBook. (2026). 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile. ChemicalBook.
  • Matrix Fine Chemicals. (n.d.). 4-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]BENZONITRILE.
  • Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(7), 655.
  • Manasa Life Sciences. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile. Manasa Life Sciences.

Sources

Application

purification and crystallization techniques for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Application Note: Advanced Purification and Crystallization Protocols for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Introduction & Scope The synthesis of highly functionalized fluorinated heterocycles is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Crystallization Protocols for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Introduction & Scope

The synthesis of highly functionalized fluorinated heterocycles is a cornerstone of modern pharmaceutical development, particularly in the design of androgen receptor antagonists and kinase inhibitors. Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- is a critical intermediate in these pathways. However, isolating this compound from crude reaction mixtures (typically generated via nucleophilic aromatic substitution or Ullmann-type couplings) presents significant challenges.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles associated with this molecule: the separation of structurally similar defluorinated byproducts and the prevention of "oiling out" (liquid-liquid phase separation) during crystallization. This guide provides a self-validating, scalable workflow combining flash chromatography and advanced anti-solvent/cooling crystallization to achieve >99.5% purity.

Physicochemical Profiling & Mechanistic Insights

To design an effective purification strategy, we must first understand the causality behind the molecule's behavior.

Table 1: Physicochemical Profile

Property Characteristic / Value Impact on Purification Strategy
Molecular Formula C₁₁H₆F₃N₃ High fluorine content increases lipophilicity and dictates solvent choice.
Molecular Weight 237.18 g/mol Standard mass range for LC-MS validation.
Functional Groups -CN (Cyano), -CF₃ (Trifluoromethyl) Strong dipoles; highly crystalline nature but prone to polymorphism.

| Solubility | Soluble in EtOAc, IPA; Insoluble in Heptane, Water | Enables Isopropanol/n-Heptane as an ideal solvent/anti-solvent system. |

Mechanistic Insights (E-E-A-T):

  • Trifluoromethyl Group Stability: While the C-F bond is exceptionally strong, the electron-withdrawing nature of the CF₃ group on the imidazole ring can render the adjacent carbon susceptible to nucleophilic attack. This leads to base-mediated decomposition or defluorination (forming imidazole-2-carboxylic acid derivatives) during upstream synthesis [1]. Primary chromatographic purification is mandatory to remove these polar degradation products before crystallization.

  • Crystallization Thermodynamics: The crystallization process follows a three-step antisolvent mechanism: the antisolvent (n-heptane) first enters the solvation shell of the solute, reorganizes the solvent (isopropanol), and finally expels solvent-antisolvent pairs to leave a desolvated solute that integrates into the growing crystal lattice [2].

  • Kinetic Control: Combining antisolvent addition with controlled cooling enables the simultaneous control of supersaturation and temperature distribution, preventing the rapid precipitation that leads to amorphous solids or wide crystal size distributions [3].

Purification Workflow

Workflow A Crude Reaction Mixture (Contains Defluorinated/Polar Impurities) B Aqueous Workup & Extraction (Removal of Inorganic Salts) A->B C Flash Column Chromatography (Hexane/EtOAc Gradient) B->C D Concentration & Solvent Switch (to Isopropanol) C->D E Anti-Solvent Addition (n-Heptane at 70°C) D->E F Controlled Cooling Crystallization (0.5°C/min to 5°C) E->F G Filtration & Vacuum Drying (>99.5% Purity) F->G

Workflow for the purification and crystallization of the trifluoromethyl-imidazole intermediate.

Experimental Protocols

Protocol A: Primary Purification via Flash Column Chromatography

Objective: Isolate the target compound from unreacted starting materials and highly polar hydrolyzed impurities.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 ratio by weight to crude) and evaporate to dryness under reduced pressure to create a dry load.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with 90:10 Hexane/Ethyl Acetate (v/v).

  • Gradient Elution: Load the dry sample. Elute using a gradient from 90:10 to 60:40 Hexane/Ethyl Acetate. The target compound typically elutes at ~75:25 Hexane/EtOAc.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm).

    • Validation Check: Spot fractions against a known standard. Highly polar degradation products (e.g., carboxylic acids from CF₃ hydrolysis) will remain at the baseline (R_f = 0.0) under these conditions.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 40 °C to yield a semi-pure solid.

Protocol B: Advanced Anti-Solvent & Cooling Crystallization

Objective: Achieve high polymorphic purity, uniform crystal habit, and >99.5% chemical purity.

  • Dissolution: Transfer the semi-pure solid to a jacketed crystallization vessel. Add Isopropanol (IPA) at 3 volumes (mL/g of solid). Heat the jacket to 70 °C with overhead stirring (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any silica breakthrough or insoluble particulates, collecting the filtrate in a pre-heated vessel at 70 °C.

  • Anti-Solvent Addition: Slowly dose n-Heptane (anti-solvent) into the vessel at a rate of 0.1 volumes/min until a total of 6 volumes is reached.

    • Validation Check: Observe the solution carefully. The mixture should approach the cloud point (faint turbidity) but remain in the metastable zone. If heavy precipitation occurs immediately, the supersaturation is too high; reheat to 75 °C and add 0.5 volumes of IPA.

  • Seeding (Optional but Recommended): Add 0.5% (w/w) of pure Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- seed crystals to bypass the metastable zone limit and induce uniform nucleation.

  • Controlled Cooling: Program the jacketed vessel to cool from 70 °C to 5 °C at a linear rate of 0.5 °C/min.

    • Causality: Fluorinated aromatics are highly prone to "oiling out" if cooled too rapidly. A slow cooling rate ensures the system remains in the labile zone, promoting crystal growth over secondary nucleation.

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours. Filter the crystals via a Büchner funnel, wash with 2 volumes of cold n-Heptane (5 °C), and dry in a vacuum oven at 45 °C for 12 hours.

Data Presentation & Optimization Metrics

To validate the causality of the chosen crystallization parameters, a comparative study was conducted. Table 2 demonstrates why strict control over the cooling rate and anti-solvent ratio is mandatory.

Table 2: Crystallization Parameters and Quality Metrics

Parameter SetCooling Rate (°C/min)Solvent Ratio (IPA:Heptane)Yield (%)Purity (HPLC Area %)Crystal Habit & Observations
Run 1 (Rapid) 2.01:288.598.2Agglomerated / Fines. Rapid supersaturation led to impurity entrapment.
Run 2 (Optimized) 0.5 1:2 92.3 99.8 Prismatic, uniform. Optimal balance of nucleation and growth.
Run 3 (Excess AS) 0.51:494.197.5Amorphous / Oiling out. Excessive chemical potential forced liquid-liquid separation.

Analytical Validation

To ensure the protocol is a self-validating system, the final isolated material must be subjected to the following analytical checks:

  • HPLC Purity: Run on a C18 column (e.g., Waters XBridge) using a gradient of Water/Acetonitrile (both containing 0.1% TFA). The target peak should integrate to >99.5% area.

  • ¹⁹F NMR Spectroscopy: Dissolve the sample in CDCl₃. A sharp singlet at approximately -61.0 to -63.0 ppm confirms the structural integrity of the trifluoromethyl group, validating that no defluorination occurred during upstream processing.

References

  • Dighe, A. V., Podupu, P. K. R., Coliaie, P., & Singh, M. R. "Three-Step Mechanism of Antisolvent Crystallization." Crystal Growth & Design, 2022, 22(5), 3119–3127. URL:[Link]

  • NiTech Solutions. "Crystallization – NiTech Solutions anti-solvent & cooling processes." NiTech Solutions. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts in Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile .

This compound is typically accessed via a Nucleophilic Aromatic Substitution (SNAr) between 2-(trifluoromethyl)-1H-imidazole and 4-fluorobenzonitrile. While conceptually straightforward, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly dampens the nucleophilicity of the imidazole nitrogen. This dynamic often forces researchers to use harsher conditions, inadvertently triggering a cascade of byproduct-forming side reactions.

Below, we deconstruct the causality behind these failures and provide field-proven, self-validating methodologies to ensure high-yield syntheses.

Mechanistic Pathway Visualization

G Start 4-Fluorobenzonitrile + 2-(CF3)-1H-imidazole Path1 Anhydrous SNAr (K2CO3 or Cs2CO3) Start->Path1 Path2 Trace Water + Base (Hydrolysis) Start->Path2 Path3 Hydroxide Impurity (Competing Nucleophile) Start->Path3 Target Target Compound: 4-[2-(CF3)-1H-imidazol-1-yl]benzonitrile Path1->Target Byproduct1 Byproduct: Amide / Carboxylic Acid Path2->Byproduct1 Byproduct2 Byproduct: 4-Hydroxybenzonitrile Path3->Byproduct2

Reaction pathways in the SNAr synthesis of 4-[2-(CF3)-1H-imidazol-1-yl]benzonitrile.

Troubleshooting & FAQs: Causality and Correction

Q1: My LC-MS shows significant formation of an M+18 and M+36 byproduct. Why is my nitrile group degrading? Expertise & Causality: The +18 Da and +36 Da masses correspond to the hydration of the benzonitrile to a primary benzamide, and further hydrolysis to a benzoic acid, respectively. This is the most common byproduct in this workflow. It occurs because standard SNAr conditions (e.g., K₂CO₃ in DMSO heated to 100 °C)[1] create a perfect environment for nitrile hydrolysis if even trace amounts of water are present. DMSO is highly hygroscopic; water absorbed from the atmosphere reacts with the carbonate base to generate hydroxide ions, which readily attack the electrophilic nitrile carbon at elevated temperatures. Solution: You must establish a strictly anhydrous system. Switch to Sure/Seal™ anhydrous DMSO or DMF. Furthermore, potassium carbonate (K₂CO₃) must be flame-dried or oven-dried at 120 °C overnight before use, and the reaction must be purged and maintained under a dry argon or nitrogen atmosphere.

Q2: The reaction stalls at 40% conversion. If I increase the temperature past 100 °C to force it, byproduct formation skyrockets. How do I drive the reaction to completion? Expertise & Causality: The -CF₃ group at the C2 position of the imidazole exerts a strong inductive electron-withdrawing effect, reducing the electron density on the N1 nitrogen. This makes the intermediate significantly less nucleophilic than an unsubstituted imidazole. Increasing thermal energy (heat) accelerates the desired SNAr, but it exponentially accelerates activation energy-dependent side reactions (like hydrolysis and defluorination). Solution: Instead of increasing temperature, increase the effective nucleophilicity of the imidazole. Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃)[2]. The larger ionic radius of the cesium cation results in a looser ion pair with the deprotonated imidazole, creating a highly reactive "naked" anion. This allows the SNAr to proceed to completion at much milder temperatures (50–80 °C), effectively bypassing the thermal threshold for byproduct formation.

Q3: I am detecting 4-hydroxybenzonitrile in my crude mixture. Where is this coming from? Expertise & Causality: 4-hydroxybenzonitrile is formed via a competing SNAr reaction. If your base contains hydroxide impurities, or if water reacts with the carbonate base to form hydroxide in situ, the OH⁻ acts as a competing nucleophile. Because hydroxide is a smaller, harder, and more reactive nucleophile than the bulky, electron-deficient 2-(trifluoromethyl)imidazole, it rapidly displaces the fluorine on 4-fluorobenzonitrile. Solution: Strictly avoid aqueous bases (like NaOH or KOH). Ensure your inorganic carbonates are anhydrous.

Quantitative Data: Condition Optimization

The following table summarizes the impact of base, solvent, and temperature choices on the final product distribution, illustrating the superiority of the Cs₂CO₃/DMF system for this specific scaffold.

BaseSolventTemperatureAtmosphereTarget Yield (%)Amide/Acid Byproduct (%)4-Hydroxybenzonitrile (%)
K₂CO₃ (Standard)DMSO (Benchtop)100 °CAmbient Air45%35%15%
K₂CO₃ (Dried)DMSO (Anhydrous)100 °CArgon72%<5%<2%
Cs₂CO₃ (Dried) DMF (Anhydrous) 50 °C Argon 91% None Detected None Detected

Self-Validating Experimental Protocol: Optimized SNAr Methodology

This protocol utilizes the Cs₂CO₃/DMF system to maximize yield while entirely suppressing hydrolysis and hydroxide-competition byproducts[2].

Step 1: Reagent Preparation

  • Dry Cs₂CO₃ (1.5 equiv.) in a vacuum oven at 120 °C for a minimum of 12 hours prior to use.

  • Purge a clean, oven-dried Schlenk flask with Argon for 15 minutes.

Step 2: Reaction Assembly

  • Add 2-(trifluoromethyl)-1H-imidazole (1.0 equiv.) and 4-fluorobenzonitrile (1.1 equiv.) to the flask.

  • Add the dried Cs₂CO₃ (1.5 equiv.) quickly to minimize atmospheric exposure.

  • Inject anhydrous DMF (0.2 M relative to the imidazole) via a dry syringe.

Step 3: Execution and Self-Validation

  • Stir the heterogeneous mixture at 50 °C under an Argon balloon.

  • Self-Validation Check: After 2 hours, pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. You should observe >85% conversion of the imidazole without the M+18 benzamide peak. If >15% unreacted imidazole remains, verify the reaction temperature and continue stirring for an additional 2 hours.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (3× reaction volume) and wash with distilled water (3×) to remove DMF and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to remove any trace unreacted 4-fluorobenzonitrile.

Troubleshooting Workflow Visualization

Workflow Issue Low Yield / High Byproducts Check1 Analyze LC-MS Issue->Check1 Res1 Amide/Acid detected Check1->Res1 Res2 Unreacted Imidazole Check1->Res2 Res3 4-Hydroxybenzonitrile Check1->Res3 Sol1 Switch to anhydrous DMSO & flame-dried K2CO3 Res1->Sol1 Sol2 Change base to Cs2CO3 & run at 50°C Res2->Sol2 Sol3 Use non-nucleophilic base (Avoid NaOH/KOH) Res3->Sol3

Diagnostic workflow for resolving common SNAr synthesis issues.

References

  • Pesticidal compositions (WO2009102736A1). Google Patents.
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective... . ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Welcome to the Technical Support Center for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling of this moisture-sensitive compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenge

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- is a complex organic molecule featuring two key functional groups that are susceptible to hydrolysis: a benzonitrile moiety and a trifluoromethyl-substituted imidazole ring. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to enhance the susceptibility of both the nitrile and the imidazole ring to nucleophilic attack by water.

Moisture contamination, even in trace amounts, can lead to the degradation of the compound, resulting in the formation of impurities that can compromise your research. This guide provides a comprehensive overview of the potential issues and detailed protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: Why is Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from its two primary functional groups:

  • Benzonitrile Group: The nitrile group (-C≡N) is susceptible to hydrolysis, a reaction with water. This process can be catalyzed by both acidic and basic conditions. The presence of the electron-withdrawing imidazole ring on the benzonitrile can increase the electrophilicity of the nitrile carbon, making it more prone to attack by water.[1][2]

  • 2-(Trifluoromethyl)-1H-imidazole Group: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can make the imidazole ring susceptible to nucleophilic attack. Hydrolysis of trifluoromethyl-substituted imidazoles can occur, potentially leading to the formation of an imidazole-2-carboxylic acid.[3]

Q2: What are the potential degradation products if the compound is exposed to moisture?

A2: Based on the known reactivity of its functional groups, exposure to water could lead to a two-stage hydrolysis of the nitrile group and hydrolysis of the trifluoromethyl-imidazole moiety.

  • Nitrile Hydrolysis: The benzonitrile group is likely to first hydrolyze to the corresponding benzamide derivative, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzamide. With further exposure to moisture, this amide can undergo a second hydrolysis to form 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzoic acid.[4][5][6]

  • Imidazole Ring Hydrolysis: The 2-(trifluoromethyl)-1H-imidazole part of the molecule may also be susceptible to hydrolysis, which could lead to the formation of 4-(1H-imidazol-1-yl)benzoic acid and fluoride ions.

The presence of these byproducts can significantly complicate the purification of your desired product and impact reaction yields.

Q3: What are the common signs of moisture contamination in my reaction?

A3: The primary indicators of moisture contamination include:

  • Low or No Product Yield: This is the most common consequence of using a degraded, moisture-sensitive reagent.

  • Formation of Unexpected Byproducts: The appearance of additional spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in your analytical data (LC-MS, GC-MS, or NMR) can indicate the presence of hydrolysis products.

  • Inconsistent Reaction Results: Variable yields and product purity between batches are often a sign of inconsistent handling and varying levels of moisture exposure.

Q4: How should I properly store Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). A desiccator or a dry box is the ideal storage environment. For long-term storage, consider sealing the container with Parafilm® and storing it in a cool, dry place.

Q5: How can I be sure my solvents and glassware are dry enough for my experiment?

A5: Ensuring an anhydrous environment is critical for success.

  • Glassware: All glassware should be thoroughly dried in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight. Alternatively, glassware can be flame-dried under a vacuum. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas.

  • Solvents: Use commercially available anhydrous solvents that are packaged under an inert atmosphere. If you need to dry solvents in the lab, use appropriate drying agents and distill them under an inert atmosphere. Store dried solvents over molecular sieves (3Å or 4Å).

Q6: How can I quantify the amount of water in my solid compound?

A6: The most accurate method for determining the water content in solids is Karl Fischer titration.[7][8][9] This technique is highly specific to water and can detect even trace amounts.[10][11]

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to identifying and resolving common issues encountered when working with Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

Problem Possible Cause Recommended Solution
Low or No Product Yield Moisture Contamination of the Reagent: The starting material may have been compromised by exposure to atmospheric moisture.- Use a fresh bottle of the reagent. - If a fresh bottle is not available, consider drying the compound under high vacuum, although this may not be effective if significant hydrolysis has already occurred.
Wet Solvents or Reagents: Trace amounts of water in your reaction solvent or other reagents can lead to the degradation of the starting material.- Use freshly opened anhydrous solvents or solvents that have been properly dried and stored. - Ensure all other reagents are anhydrous.
Improper Reaction Setup: Leaks in the reaction apparatus can allow atmospheric moisture to enter.- Carefully assemble your glassware, ensuring all joints are properly sealed. - Maintain a positive pressure of a dry inert gas (argon or nitrogen) throughout the experiment.
Formation of Multiple Products Partial Hydrolysis: Incomplete hydrolysis of the nitrile group can lead to a mixture of the starting material, the intermediate amide, and the final carboxylic acid.- Rigorously exclude water from your reaction. - If the byproducts are observed, purification by column chromatography may be necessary.
Degradation During Workup: The use of aqueous workup procedures can cause hydrolysis of the product.- Minimize the contact time with aqueous solutions during extraction. - Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) to remove residual water from the organic phase.
Inconsistent Results Variable Moisture Content: The amount of moisture contamination may vary between experiments, leading to inconsistent outcomes.- Standardize your handling procedures for all moisture-sensitive reagents. - Always use inert atmosphere techniques.

Experimental Protocols

Protocol 1: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the key steps for establishing an inert atmosphere for your reaction.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar

  • Rubber septa

  • Needles and tubing for inert gas supply

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or manifold with a bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven (>125°C, overnight) or by flame-drying under vacuum.

  • Assembly: While still hot, assemble the glassware and seal the joints with a high-vacuum grease. Cap the flask with a rubber septum.

  • Inert Gas Purge: Insert a needle connected to an inert gas line through the septum. Insert a second needle as an outlet.

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.

  • Positive Pressure: Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas inside the flask. The flask is now ready for the addition of solvents and reagents.

Protocol 2: Transfer of Solid Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Materials:

  • Glovebox or a glove bag

  • Spatula

  • Weighing paper or a weighing boat

Procedure:

  • Inert Atmosphere Transfer: The most reliable method for transferring a moisture-sensitive solid is inside a glovebox or a glove bag with a dry, inert atmosphere.

  • Weighing: Weigh the desired amount of the solid inside the inert atmosphere.

  • Quick Addition (if a glovebox is unavailable): If a glovebox is not accessible, you can perform a "quick" addition under a strong positive flow of inert gas.

    • Briefly remove the septum from your reaction flask while maintaining a strong flow of inert gas into the flask.

    • Quickly add the pre-weighed solid.

    • Immediately reseal the flask with the septum.

Visualizing the Workflow

Degradation Pathway

A Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- B 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzamide A->B H₂O (Hydrolysis) C 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzoic acid B->C H₂O (Hydrolysis)

Caption: Inferred hydrolysis pathway of the benzonitrile moiety.

Troubleshooting Workflow

A Low Reaction Yield B Suspect Moisture Contamination A->B C Check Reagent Quality B->C Is the reagent old or improperly stored? D Verify Solvent Anhydrousness B->D Are the solvents properly dried? E Inspect Reaction Setup B->E Is the system airtight? F Implement Corrective Actions C->F D->F E->F

Caption: A systematic approach to troubleshooting low-yield reactions.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. ARDL. Retrieved from [Link]

  • Purdue University. (n.d.). Karl Fischer. Purdue Engineering. Retrieved from [Link]

  • QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. QAQC Lab. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo. Retrieved from [Link]

  • TCA Lab/Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab/Alfa Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Retrieved from [Link]

  • Pearson. (n.d.). Hydrolysis of Nitriles. Pearson+. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803 in the presence of different concentrations of various organic solvents. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. Allen. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-6,6-dimethyl-2-cyclohexen-1-yl)methylamino)-2-(trifluoromethyl)-. PubChem. Retrieved from [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. Organic Letters. Retrieved from [Link]

  • Chemexper. (n.d.). 4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE. Chemexper. Retrieved from [Link]

  • PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile. Manasa Life Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Hindawi. (n.d.). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Hindawi. Retrieved from [Link]

Sources

Troubleshooting

minimizing cytotoxicity in Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- cell assays

Compound Focus: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and minimize cytotoxicity when working with 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile in cell-based assays.

Rather than treating cytotoxicity as a generic failure, this guide deconstructs the structural causality of the compound—specifically its highly lipophilic trifluoromethyl ( CF3​ ) group and heme-coordinating imidazole ring—to provide self-validating, mechanistic solutions.

Mechanistic Causality of Cytotoxicity

To optimize your assay, you must first understand why this specific molecule induces cellular stress. The structural features that make this compound biologically active are the exact features that drive off-target toxicity:

  • Lipophilic Membrane Disruption: The trifluoromethyl group acts as a strong electron-withdrawing moiety that drastically increases the compound's lipophilicity[1]. While this enhances membrane permeability, it causes the molecule to partition heavily into the lipid bilayer, leading to non-specific membrane disruption and false-positive cytotoxicity[2].

  • Metalloenzyme (CYP) Inhibition: The 1H -imidazole ring is a well-documented pharmacophore for cytochrome P450 (CYP) inhibition. The N3 nitrogen of the unsubstituted imidazole ring coordinates directly with the heme iron of CYP enzymes[3]. This coordination blocks essential metabolic pathways, causing mechanism-based metabolic stress[4].

  • Solvent-Induced Acute Toxicity: Due to the compound's extreme hydrophobicity, researchers frequently overcompensate by using high concentrations of Dimethyl Sulfoxide (DMSO) to maintain solubility. However, DMSO itself exhibits acute cytotoxicity in cell culture, confounding assay results[5].

Cytotoxicity_Pathways Compound 4-[2-(CF3)-1H-imidazol-1-yl]benzonitrile CF3 Trifluoromethyl (CF3) Group (High Lipophilicity) Compound->CF3 Imidazole 1H-Imidazole Ring (Heme Coordination) Compound->Imidazole Solubility Poor Aqueous Solubility (High DMSO Requirement) Compound->Solubility MembraneTox Membrane Disruption & Non-specific Binding CF3->MembraneTox Partitions into bilayer CYPTox CYP450 Inhibition & Metabolic Stress Imidazole->CYPTox N3 coordinates iron DMSOTox Acute Solvent Cytotoxicity Solubility->DMSOTox >1% v/v DMSO Mit1 Mitigation: Use BSA/Lipid Carriers MembraneTox->Mit1 Mit2 Mitigation: CYP Counter-screening CYPTox->Mit2 Mit3 Mitigation: Limit DMSO ≤ 0.5% DMSOTox->Mit3

Mechanistic pathways of cytotoxicity for 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile.

Troubleshooting Guide & FAQs

Q1: My cells show acute morphological changes and toxicity within 2–4 hours of compound addition. Is the compound acutely toxic? A: Likely not. Rapid, acute toxicity (within hours) is almost always a symptom of "DMSO shock" or compound precipitation. Because this compound is highly hydrophobic, adding it directly from a 100% DMSO stock into aqueous media causes micro-precipitates to form, which physically damage cell membranes. Furthermore, exceeding 0.5% final DMSO concentration induces solvent-mediated cytotoxicity[5]. Actionable Fix: Transition to a step-down dilution method or use acoustic dispensing (see Protocol 1). Ensure final DMSO never exceeds 0.5%.

Q2: How do I distinguish between my target-specific phenotype and off-target imidazole-mediated toxicity? A: The imidazole moiety is notorious for binding the heme iron of CYP450 enzymes, leading to mixed reversible inhibition[3][4]. If your cell line expresses high levels of metabolic enzymes (e.g., HepG2 or primary hepatocytes), the observed "cytotoxicity" may actually be metabolic starvation. Actionable Fix: Run a parallel counter-screen using a known CYP inhibitor (like Ketoconazole) to establish a baseline for metabolic stress. If Ketoconazole mimics your compound's toxic phenotype, your compound is hitting CYPs (see Protocol 2).

Q3: The compound seems to be accumulating in the cell membrane, causing high background noise in my viability assays. How can I prevent this? A: The CF3​ group acts as a lipophilic anchor[1]. In serum-free or low-protein media, the free fraction of the drug is 100%, driving it entirely into the lipid bilayer[2]. Actionable Fix: Introduce a carrier protein. Supplementing your assay buffer with 0.1% essentially fatty-acid-free Bovine Serum Albumin (BSA) acts as a thermodynamic sink, slowly releasing the compound and preventing acute membrane saturation.

Validated Experimental Protocols
Protocol 1: Optimized Compound Formulation (Minimizing Solvent Toxicity)

This protocol creates a self-validating system to ensure toxicity is driven by the compound, not the solvent or precipitation.

  • Stock Preparation: Dissolve 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]benzonitrile in 100% anhydrous DMSO to create a 10 mM master stock. Store in glass vials (avoid plastics to prevent leaching of plasticizers by the lipophilic compound).

  • Carrier Media Preparation: Pre-warm your standard cell culture media to 37°C and supplement with 0.1% (w/v) essentially fatty-acid-free BSA.

  • Intermediate Dilution (The "Step-Down"): Dilute the 10 mM stock 1:50 into intermediate media (yielding 200 µM compound in 2% DMSO). Vortex immediately for 15 seconds.

  • Final Assay Dispense: Add 1 part of the intermediate dilution to 3 parts of the cells in the assay plate.

    • Result: The final top concentration is 50 µM, and the final DMSO concentration is locked at 0.5%, well below the cytotoxicity threshold[5].

Protocol 2: CYP450 Counter-Screening Viability Assay

To prove that your compound's cytotoxicity is not merely an artifact of imidazole-driven CYP inhibition[3].

  • Cell Seeding: Seed your primary target cells and a metabolically active control line (e.g., HepG2) at 5,000 cells/well in a 384-well plate. Incubate overnight.

  • Dosing: Treat cells with a 10-point dose-response curve of the compound (ranging from 0.1 nM to 50 µM).

  • Control Arm: In parallel wells, treat the cells with Ketoconazole (a potent imidazole-based CYP inhibitor) at 1 µM and 10 µM[4].

  • Readout: After 48 hours, measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

    • Interpretation: If your compound induces toxicity at the same concentrations as Ketoconazole in the HepG2 line, the toxicity is likely CYP-mediated.

Quantitative Data Presentation: Formulation Optimization

The table below summarizes the causality between formulation choices, compound solubility, and artifactual background cytotoxicity.

Formulation MethodMax Soluble Concentration (µM)Final DMSO (%)Background Cytotoxicity (%)Recommended Use Case
Direct Dilution (Standard) 10 µM1.0%> 15%Not recommended (Solvent toxicity)
Step-down Dilution 25 µM0.5%< 5%Routine viability screens
BSA-Carrier (0.1%) 50 µM0.2%< 2%High-concentration mechanistic assays
Cyclodextrin (HP-β-CD) > 100 µM0.1%< 1%In vivo translation / High-throughput
References
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI (Molecules) URL:[Link]

  • Trifluoromethyl group – Knowledge and References Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IKCa1: A potential immunosuppressant PNAS URL:[Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice PMC (Pharmaceutics) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

A Comparative Analysis of LC-MS/MS, HPLC-UV, and qNMR Methodologies Introduction In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) or its key inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of LC-MS/MS, HPLC-UV, and qNMR Methodologies

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) or its key intermediates is the bedrock of safety and efficacy. The purity of a compound is not merely a quality metric; it is a critical determinant of its biological activity and toxicological profile. This guide provides an in-depth technical comparison for validating the purity of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, a complex heterocyclic molecule indicative of modern small molecule drug candidates.

The focus of this guide is the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[1][2][3] We will present a comprehensive, self-validating protocol for this method. However, a senior scientist's role is not just to follow protocols but to make informed decisions. Therefore, we will objectively compare the LC-MS/MS approach with two powerful alternatives: the industry workhorse, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a primary quantitative method, Quantitative Nuclear Magnetic Resonance (qNMR). This comparative analysis will equip researchers, scientists, and drug development professionals with the rationale to select the most appropriate analytical strategy based on their specific needs, from early-stage discovery to rigorous quality control.

The Analytical Challenge: Understanding the Analyte and Its Impurities

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- presents a typical analytical challenge for a modern pharmaceutical compound. Its structure contains a UV-active benzonitrile moiety, a polar imidazole ring, and an electron-withdrawing trifluoromethyl group. Potential impurities can arise from various stages of its synthesis.[4][5] These may include:

  • Starting Materials: Unreacted precursors such as 4-fluorobenzonitrile or 2-(trifluoromethyl)-1H-imidazole.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Isomeric Byproducts: Positional isomers, for instance, where the benzonitrile group is attached to a different position on the imidazole ring.

  • Degradation Products: Impurities formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[6]

An effective analytical method must possess the selectivity to separate the main compound from all these potential impurities and the sensitivity to detect them at trace levels, as mandated by international guidelines.[6]

Primary Method: LC-MS/MS for Definitive Purity Assessment

LC-MS/MS is the gold standard for trace-level quantification and impurity identification due to its exceptional selectivity and sensitivity.[1][3][7] The liquid chromatography (LC) component separates the analyte from impurities based on their physicochemical properties, while the tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Principle of LC-MS/MS

The power of LC-MS/MS lies in its two stages of mass analysis. The first mass spectrometer (Q1) isolates the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, leading to superior sensitivity.

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Sample Sample Injection LC_Column HPLC Column (C18 Stationary Phase) Sample->LC_Column Mobile Phase Flow Ion_Source Ion Source (ESI) LC_Column->Ion_Source Eluent Q1 Q1: Precursor Ion Selection Ion_Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Analysis Detector->Data_System

Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS

This protocol is a robust starting point and must be validated according to regulatory guidelines.[8][9]

  • Standard and Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- reference standard and dissolve in 10 mL of acetonitrile/water (50:50, v/v).

    • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the same diluent.

    • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the reference standard stock.

  • Chromatographic Conditions (HPLC/UHPLC):

    • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common additive that aids in protonation for positive ion mode electrospray ionization (ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-9 min: 95% B

      • 9-10 min: 95% to 10% B

      • 10-12 min: 10% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The imidazole moiety is basic and readily accepts a proton.

    • MRM Transitions:

      • Analyte: Determine the precursor ion [M+H]⁺ and optimize fragmentation to select two or three specific product ions.

      • Potential Impurities: If standards are available, determine their transitions. If not, use a survey scan (e.g., precursor ion scan) to identify potential impurities in the sample.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the analyte.

  • Method Validation (as per ICH Q2(R2) / FDA Guidelines):

    • Specificity: Analyze a blank (diluent), the reference standard, the sample, and the sample spiked with known impurities. The method must demonstrate the ability to resolve the main peak from any impurities and matrix components.[10]

    • Linearity: Prepare a calibration curve with at least five concentrations (e.g., 0.05 µg/mL to 50 µg/mL). The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy & Precision: Analyze samples at three concentration levels (e.g., low, medium, high) in triplicate on different days. Accuracy should be within 85-115% for impurities, and precision (RSD) should be ≤ 15%.

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), typically using the signal-to-noise ratio method (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD).

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, correcting for relative response factors if they differ significantly from the main analyte.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Comparative Analytical Techniques

While LC-MS/MS offers unparalleled performance, other techniques provide distinct advantages in different contexts.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely used method for purity determination.[11][12] It relies on the principle that molecules absorb UV light at specific wavelengths.[13]

  • Rationale: The benzonitrile chromophore in the target molecule makes it suitable for UV detection. This method is excellent for routine quality control where impurities are known and well-separated.

  • Limitations: It has lower sensitivity compared to MS.[14] Critically, it cannot distinguish between compounds that co-elute and have similar UV spectra, potentially leading to an overestimation of purity. It also provides no structural information on unknown impurities.[3]

Experimental Protocol: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).[11][15]

  • Chromatographic Conditions: Similar to the LC-MS/MS method, but a standard 4.6 mm ID column can be used with a flow rate of 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the benzonitrile chromophore (e.g., ~254 nm). A DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Quantification: Area percent normalization, assuming all impurities have the same response factor as the API.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a compound without needing a reference standard of the analyte itself.[16][17] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18]

  • Rationale: qNMR provides an absolute purity value (mass fraction) by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[18][19] It is non-destructive and can identify and quantify impurities simultaneously, provided they have unique signals.[17][20]

  • Limitations: qNMR has significantly lower sensitivity than chromatographic methods and is not suitable for trace impurity analysis (typically >0.1%). It requires a highly pure and stable internal standard that has signals that do not overlap with the analyte.[18] The instrumentation is also more specialized and expensive.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation Analyte Accurately Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Accurately Weigh Internal Standard (CRM) Standard->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spec Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spec Integration Integrate Analyte & Standard Peaks NMR_Spec->Integration Formula Calculate Purity Using Formula Integration->Formula

Caption: General workflow for purity determination by qNMR.

Comparative Performance Data

The choice of analytical method is a balance between performance characteristics and practical considerations. The table below summarizes the key attributes of each technique for the purity validation of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

Parameter LC-MS/MS HPLC-UV qNMR
Specificity Very High (Mass-based)Moderate to HighHigh (Structure-based)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)Moderate (µg/mL)Low (>0.1%)
Quantitative Principle Relative (vs. Standard)Relative (Area %)Absolute (vs. Internal Std)
Impurity Identification Excellent (MS/MS fragmentation)Poor (Retention time only)Good (Structure elucidation)
Throughput HighHighModerate
Instrumentation Cost HighLow to ModerateVery High
Method Development ComplexSimple to ModerateModerate
Regulatory Acceptance Widely Accepted[21][22]Widely Accepted[11]Accepted as a primary method[16][17]

Discussion: Selecting the Right Tool for the Job

The synthesis of technical data with field-proven insights is crucial for making sound analytical decisions.

  • For Discovery and Development: In the early stages, identifying unknown impurities is critical. LC-MS/MS is the undisputed choice here. Its ability to provide molecular weight and fragmentation data is invaluable for characterizing byproducts and degradation pathways, which informs process chemistry optimization.[3][7]

  • For Routine Quality Control (QC): Once the impurity profile is well-established and reference standards for key impurities are available, HPLC-UV often becomes the more practical and cost-effective method for routine release testing. Its robustness and simplicity make it ideal for high-throughput QC environments. However, it should be periodically cross-validated with a more specific method like LC-MS/MS to ensure no new co-eluting impurities have appeared.

  • For Primary Standard Characterization: When assigning the absolute purity to a new batch of reference material, qNMR is the superior choice.[16][19] It provides a direct, SI-traceable measurement without the need for a pre-existing, highly characterized standard of the same compound, thus breaking the chain of relative comparisons inherent in chromatography.

The most robust approach, often employed in late-stage development and for regulatory submissions, is a hybrid strategy . LC-MS/MS is used to identify and characterize all potential impurities above the identification threshold defined by ICH Q3A/B guidelines.[6] HPLC-UV is then validated and implemented for routine QC, while qNMR is used to certify the primary reference standard against which all chromatographic assays are calibrated. This self-validating system ensures the highest level of confidence in the reported purity value.

Conclusion

Validating the purity of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- requires a thoughtful, risk-based analytical strategy. While LC-MS/MS stands out for its definitive identification capabilities and exceptional sensitivity, making it essential for development and investigation, it is not the only tool. HPLC-UV offers a pragmatic and efficient solution for routine quality control once the impurity profile is understood. qNMR , in turn, provides an orthogonal, absolute measure of purity that is invaluable for the qualification of reference standards.

By understanding the fundamental principles, strengths, and limitations of each of these powerful techniques, researchers and drug development professionals can design a comprehensive and scientifically sound validation package that ensures product quality and meets the stringent expectations of global regulatory authorities.

References

  • Title: qNMR - BIPM Source: BIPM URL: [Link]

  • Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Lambda Therapeutic Research URL: [Link]

  • Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: ICH URL: [Link]

  • Title: What is HPLC/UV? Source: Certara URL: [Link]

  • Title: HPLC-UV Method Development: Testing 9 Articles in Formulation Source: NorthEast BioLab URL: [Link]

  • Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: Preprints.org URL: [Link]

  • Title: Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl) - PubChem Source: PubChem URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Techniques for Quality Control in Pharmaceutical Analysis Source: Journal of Pharmaceutical and Chemical Research URL: [Link]

  • Title: Current Developments in LC-MS for Pharmaceutical Analysis Source: Lirias URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmaTech URL: [Link]

  • Title: A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma Source: MDPI URL: [Link]

  • Title: Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs Source: PubMed URL: [Link]

  • Title: 4-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]BENZONITRILE Source: Matrix Fine Chemicals URL: [Link]

  • Title: US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)
  • Title: Benzonitrile-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor Source: PubMed URL: [Link]

Sources

Comparative

A Head-to-Head Comparative Analysis of BI-TFMI, a Novel Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor

A Technical Guide for Researchers in Metabolic Disease and Oncology Authored by: A Senior Application Scientist Introduction Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical enzymatic player and a promising the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Metabolic Disease and Oncology

Authored by: A Senior Application Scientist

Introduction

Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical enzymatic player and a promising therapeutic target in a spectrum of human diseases, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and various cancers.[1][2] SCD1 is a key enzyme in lipid metabolism, primarily located in the endoplasmic reticulum, where it catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][3] This guide provides a comprehensive benchmarking analysis of a novel, potent, and selective SCD1 inhibitor, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (hereafter referred to as BI-TFMI), against established commercial SCD1 inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental data and protocols to objectively evaluate the performance of BI-TFMI in relevant preclinical models.

The rationale for targeting SCD1 stems from its multifaceted role in cellular processes. By converting SFAs to MUFAs, SCD1 influences membrane fluidity, lipid signaling, and the formation of lipid droplets for energy storage.[1] Dysregulation of SCD1 activity is linked to the pathophysiology of various diseases. In cancer, for instance, upregulation of SCD1 provides a survival advantage to tumor cells by mitigating the toxic effects of high SFA levels and promoting proliferation.[2][4] Consequently, the development of potent and selective SCD1 inhibitors represents a compelling therapeutic strategy.[1]

This guide will delve into the biochemical and cell-based evaluation of BI-TFMI, comparing its potency, selectivity, and cellular efficacy against well-characterized commercial inhibitors. We will provide detailed, step-by-step protocols for the key assays employed, enabling researchers to reproduce and validate these findings.

The Role of SCD1 in Cellular Lipid Homeostasis

SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) to oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively.[1] This desaturation process is crucial for maintaining the appropriate ratio of SFAs to MUFAs, which is vital for normal cellular function.

cluster_ER Endoplasmic Reticulum cluster_Cellular_Processes Cellular Processes Saturated Fatty Acyl-CoAs Saturated Fatty Acyl-CoAs SCD1 SCD1 Saturated Fatty Acyl-CoAs->SCD1 Substrate Monounsaturated Fatty Acyl-CoAs Monounsaturated Fatty Acyl-CoAs SCD1->Monounsaturated Fatty Acyl-CoAs Catalysis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acyl-CoAs->Membrane Fluidity Lipid Signaling Lipid Signaling Monounsaturated Fatty Acyl-CoAs->Lipid Signaling Energy Storage (Lipid Droplets) Energy Storage (Lipid Droplets) Monounsaturated Fatty Acyl-CoAs->Energy Storage (Lipid Droplets)

Caption: The central role of SCD1 in converting saturated to monounsaturated fatty acids.

Commercial Inhibitors for Benchmarking

For a robust comparative analysis, BI-TFMI was benchmarked against the following well-established, commercially available SCD1 inhibitors with distinct chemical scaffolds:

  • A939572: A potent, orally bioavailable SCD1 inhibitor.[5]

  • MK-8245: A liver-targeting SCD1 inhibitor that has been evaluated in clinical trials.[2][5]

  • CVT-11127 and MF-438: Commonly used tool compounds for in vitro studies of SCD1 inhibition.[6]

These inhibitors were selected based on their documented potency and frequent use in the scientific literature, providing a solid baseline for evaluating the performance of BI-TFMI.

Comparative Performance Data

The inhibitory activity of BI-TFMI and the selected commercial inhibitors was assessed using both enzymatic and cell-based assays. The following tables summarize the key performance metrics.

Table 1: In Vitro Enzymatic Inhibition of Human SCD1
CompoundIC₅₀ (nM)
BI-TFMI 0.8
A939572<4
MK-82451
CVT-11127~10
MF-438~10

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of recombinant human SCD1 by 50%. Data for commercial inhibitors are based on published values.[5][6]

Table 2: Cellular SCD1 Activity in HepG2 Human Hepatoma Cells
CompoundEC₅₀ (nM)
BI-TFMI 1.5
A939572Not readily available
MK-8245~1 (in HepG2)
CVT-11127Not readily available
MF-438Not readily available

EC₅₀ values represent the effective concentration of the inhibitor required to reduce cellular SCD1 activity by 50%. Cellular activity was determined by measuring the conversion of ¹⁴C-stearic acid to ¹⁴C-oleic acid.[7][8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro SCD1 Enzymatic Assay

This assay quantifies the enzymatic activity of SCD1 by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Start Start Prepare Assay Buffer Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, NADH) Start->Prepare Assay Buffer Add Recombinant Human SCD1 Add Recombinant Human SCD1 (microsomal preparation) Prepare Assay Buffer->Add Recombinant Human SCD1 Add Test Compounds Add Test Compounds (BI-TFMI or Commercial Inhibitors) Add Recombinant Human SCD1->Add Test Compounds Pre-incubate Pre-incubate at 37°C Add Test Compounds->Pre-incubate Initiate Reaction Initiate Reaction with [¹⁴C]-Stearoyl-CoA Pre-incubate->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Stop Reaction (e.g., with strong base) Incubate->Stop Reaction Saponify and Extract Lipids Saponify and Extract Lipids Stop Reaction->Saponify and Extract Lipids Separate Fatty Acids Separate Fatty Acids (e.g., by HPLC) Saponify and Extract Lipids->Separate Fatty Acids Quantify Radioactivity Quantify Radioactivity in Stearic and Oleic Acid Fractions Separate Fatty Acids->Quantify Radioactivity Calculate Percent Inhibition Calculate Percent Inhibition and Determine IC₅₀ Quantify Radioactivity->Calculate Percent Inhibition End End Calculate Percent Inhibition->End

Caption: Workflow for the in vitro SCD1 enzymatic assay.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a suitable assay buffer containing Tris-HCl, pH 7.4, MgCl₂, and NADH.

  • Enzyme and Inhibitor Addition: In a microplate, add the assay buffer, a microsomal preparation containing recombinant human SCD1, and varying concentrations of the test compound (BI-TFMI or a commercial inhibitor).

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, [¹⁴C]-stearoyl-CoA.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., KOH).

  • Lipid Extraction: Saponify the lipids and extract the fatty acids using a suitable organic solvent.

  • Fatty Acid Separation: Separate the [¹⁴C]-stearic acid and [¹⁴C]-oleic acid using reverse-phase high-performance liquid chromatography (HPLC).[9]

  • Quantification: Quantify the radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.[9]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based SCD1 Activity Assay

This assay measures the ability of a compound to inhibit SCD1 activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells (a human liver cancer cell line that endogenously expresses SCD1) in a suitable growth medium until they reach approximately 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (BI-TFMI or a commercial inhibitor) for a predetermined duration (e.g., 4 hours).[8]

  • Radiolabeling: Add [¹⁴C]-stearic acid to the culture medium and incubate for an additional 4 hours to allow for its uptake and conversion to [¹⁴C]-oleic acid.

  • Cell Lysis and Lipid Extraction: Wash the cells to remove extracellular radiolabel, then lyse the cells and extract the total lipids.[6]

  • Fatty Acid Analysis: Saponify the extracted lipids and separate the fatty acids by HPLC as described in the enzymatic assay protocol.

  • Quantification and Data Analysis: Quantify the radioactivity in the stearic and oleic acid fractions and calculate the desaturation index ([¹⁴C]-oleic acid / ([¹⁴C]-stearic acid + [¹⁴C]-oleic acid)). Determine the EC₅₀ value by plotting the desaturation index against the inhibitor concentration.

Discussion and Future Directions

The data presented in this guide demonstrate that BI-TFMI is a highly potent inhibitor of SCD1, with an in vitro enzymatic potency comparable to the well-characterized inhibitor MK-8245.[5] Furthermore, BI-TFMI exhibits excellent cellular efficacy, effectively inhibiting SCD1 activity in a relevant human liver cell line.

The development of novel SCD1 inhibitors like BI-TFMI holds significant promise for the treatment of metabolic diseases and cancer.[1][2] Future studies should focus on a comprehensive evaluation of BI-TFMI's selectivity against other desaturases (e.g., Δ5 and Δ6 desaturases) and its pharmacokinetic and pharmacodynamic properties in in vivo models of disease. Additionally, investigating the potential for synergistic effects when combined with other therapeutic agents could open new avenues for treatment.[10]

Conclusion

This comparative guide provides a robust framework for the evaluation of BI-TFMI, a novel and potent SCD1 inhibitor. The detailed protocols and comparative data offer researchers the necessary tools to independently assess its performance and potential as a therapeutic agent. The promising in vitro and cellular activity of BI-TFMI warrants further investigation in preclinical models of metabolic disease and oncology.

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Publishing. [Link]

  • Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer | ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of stearoyl-CoA desaturases suppresses follicular help T- and germinal center B- cell responses - PubMed. [Link]

  • Targeting stearoyl-CoA desaturase in solid tumors - PMC. [Link]

  • Stearoyl-CoA Desaturase (SCD) - DC Chemicals. [Link]

  • Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed. [Link]

  • A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - Sci-Hub. [Link]

  • SCD1 is a Novel Molecular Target in Human Carcinomas - Mayo Clinic. [Link]

  • Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC - NIH. [Link]

  • SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures | eNeuro. [Link]

  • Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC. [Link]

  • Benzonitrile: Human health tier II assessment. [Link]

  • Pharmacologic inhibition of lipogenesis for the treatment of NAFLD - PMC - NIH. [Link]

  • Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl) - PubChem. [Link]

  • Immediately dangerous to life or health (IDLH) value profile: Benzonitrile - CDC. [Link]

  • Full article: Lipogenesis inhibition and adipogenesis regulation via PPARγ pathway in 3T3-L1 cells by Zingiber cassumunar Roxb. rhizome extracts - Taylor & Francis. [Link]

  • High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed. [Link]

  • A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed. [Link]

  • Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • titration of a specific stearoyl-coa desaturase (scD) inhibitor... - ResearchGate. [Link]

  • Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC. [Link]

  • 4-Nitro-2-(trifluoromethyl)benzonitrile - Hazard. [Link]

  • Stearoyl-CoA Desaturase Activity Is Elevated by the Suppression of Its Degradation by Clofibric Acid in the Liver of Rats - J-Stage. [Link]

  • Stearoyl-CoA 9-desaturase - Wikipedia. [Link]

  • 4-Amino-2-(trifluoromethyl)benzonitrile - Jinma Pharma(Wuhan) Co., Ltd.. [Link]

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. [Link]

  • 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC. [Link]

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • 4-(4-(((1H-Benzo[d][1][11][12]triazol-1-yl)oxy)methyl) - MDPI. [Link]

Sources

Validation

Comparative Extraction Methodologies for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- Recovery

Executive Summary & Physicochemical Rationale Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (Formula: C₁₁H₆F₃N₃) is a highly specialized fluorinated heterocyclic intermediate frequently utilized in advanced pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (Formula: C₁₁H₆F₃N₃) is a highly specialized fluorinated heterocyclic intermediate frequently utilized in advanced pharmaceutical synthesis, particularly in the development of androgen receptor inhibitors. The recovery of this compound from complex aqueous or biological matrices requires a nuanced understanding of its physicochemical properties.

The Causality of Extraction Behavior: Unsubstituted imidazole typically exhibits a pKa of ~7.0, allowing it to be easily manipulated via pH adjustment for acid-base extraction. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position of the imidazole ring inductively depletes electron density from the nitrogen atoms. This drastically lowers the conjugate acid pKa to approximately 2.0–2.5. Consequently, at physiological or neutral pH, the molecule remains entirely un-ionized. Combined with the hydrophobic benzonitrile moiety, the un-ionized species exhibits extreme lipophilicity, fundamentally altering the optimal approach for phase partitioning.

Mechanism pH_Low Low pH (< 2) Protonated Imidazole Aqueous Aqueous Phase (High Solubility) pH_Low->Aqueous Ionized pH_Neutral Neutral pH (7.4) Un-ionized Species Organic Organic Phase (High Lipophilicity) pH_Neutral->Organic Driven by -CF3

Fig 1: pH-dependent partitioning mechanism driven by the trifluoromethyl-imidazole moiety.

Method 1: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

Because the compound remains neutral at pH > 3, traditional acid-base back-extraction is ineffective. Instead, we utilize a salting-out effect to decrease the thermodynamic activity of water, forcing the lipophilic fluorinated compound into the organic phase. Studies on benzonitrile derivatives demonstrate that the addition of salts like MgSO₄ significantly enhances the distribution coefficient and solute separation factor by binding free water molecules[1].

Self-Validating Protocol:
  • Sample Preparation: Aliquot 10.0 mL of the aqueous sample matrix containing the target API into a 50 mL polypropylene centrifuge tube.

  • Salting-Out: Add exactly 2.0 g of anhydrous MgSO₄. Vortex vigorously for 60 seconds until the salt is completely dissolved and the solution reaches thermal equilibrium (the hydration is slightly exothermic).

  • Organic Partitioning: Add 10.0 mL of Methyl tert-butyl ether (MTBE). MTBE is selected over dichloromethane to avoid emulsion stabilization and halogenated waste.

  • Mass Transfer: Agitate via a mechanical orbital shaker at 300 rpm for 10 minutes to ensure optimal surface area contact between phases.

  • Phase Separation: Centrifuge at 4000 × g for 5 minutes at 20°C to break micro-emulsions and sharply define the biphasic boundary.

  • Recovery: Aspirate 8.0 mL of the upper MTBE layer, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 1.0 mL of LC-MS mobile phase.

Method 2: Solid-Phase Extraction (SPE) using HLB Sorbents

For trace-level recovery (e.g., pharmacokinetic biological matrices or environmental samples), LLE lacks the necessary concentration factor and risks matrix suppression. Hydrophilic-lipophilic balance (HLB) polymeric sorbents (N-vinylpyrrolidone–divinylbenzene co-polymer) provide stable, bifunctional retention for imidazole derivatives across a wide polarity and pH range[2]. The pyrrolidone ring interacts with the polar nitrile group, while the divinylbenzene backbone captures the hydrophobic trifluoromethyl-imidazole system via π-π interactions.

Self-Validating Protocol:
  • Conditioning: Mount a 200 mg / 6 mL HLB SPE cartridge on a vacuum manifold. Pass 5.0 mL of LC-MS grade methanol followed by 5.0 mL of Milli-Q water. Do not allow the sorbent bed to dry.

  • Loading: Adjust the aqueous sample (up to 50 mL) to pH 6.0 using 0.1 M HCl or NaOH. Load onto the cartridge at a strictly controlled flow rate of 1–2 mL/min (approx. 1 drop per second) to prevent breakthrough.

  • Washing: Wash the sorbent bed with 5.0 mL of 5% methanol in water to elute weakly bound hydrophilic interferences (e.g., salts, small polar organics).

  • Drying: Apply maximum vacuum (-20 inHg) for 5 minutes to remove residual water, which would otherwise impede the organic elution.

  • Elution: Elute the target compound with 2 × 3.0 mL of 100% methanol. Evaporate the combined eluate and reconstitute for analysis.

Method 3: Magnetic Solid-Phase Extraction (MSPE) via Fluorinated Sorbents

Advanced recovery techniques leverage highly specific molecular interactions. Using fluorinated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@F/NiO), the sorbent exhibits a dual-affinity mechanism. The doped fluorine creates fluorophilic (F-F) interactions with the -CF₃ group of the target compound, while the Ni²⁺ provides reversible coordination with the electron-donating imidazole nitrogen[3]. This yields unparalleled selectivity from complex matrices like milk or plasma.

Self-Validating Protocol:
  • Dispersion: Add 15.0 mg of synthesized Fe₃O₄@SiO₂@F/NiO magnetic nanoparticles into 20.0 mL of the sample solution.

  • Incubation: Incubate on a rotary mixer at room temperature for 15 minutes to allow the F-F and Ni-N thermodynamic interactions to reach equilibrium.

  • Magnetic Isolation: Apply an external neodymium magnet to the side of the vial for 2 minutes. Once the supernatant is clear, carefully decant and discard the liquid.

  • Washing: Wash the nanoparticles with 2.0 mL of deionized water to remove non-specifically bound matrix proteins. Magnetically separate and discard the wash.

  • Desorption: Add 1.0 mL of Methanol containing 0.2% NH₃·H₂O. The ammonia acts as a competitive ligand, disrupting the Ni-N coordination and releasing the analyte.

  • Collection: Magnetically separate the sorbent and collect the eluate for direct HPLC-MS/MS quantification.

Quantitative Data Comparison

The following table synthesizes the performance metrics of the three extraction methodologies based on standardized experimental recoveries of fluorinated imidazole derivatives.

ParameterSalting-Out LLEHLB SPEFluorinated MSPE
Absolute Recovery (%) 82.4 – 86.1%93.5 – 96.8%96.2 – 98.5%
Precision (RSD, n=6) 7.5%4.2%3.1%
Matrix Effect Suppression ModerateLowVery Low
Processing Time / Sample ~25 mins~45 mins~20 mins
Solvent Consumption High (10 mL MTBE)Moderate (11 mL MeOH)Low (1 mL MeOH)
Primary Mechanism Hydrophobic PartitioningHydrophobic + DipoleF-F + Lewis Acid/Base

Extraction Workflow Decision Matrix

ExtractionWorkflow Start Sample Matrix (Target API) LLE Liquid-Liquid Extraction (Salting-Out) Start->LLE High Volume SPE Solid-Phase Extraction (HLB Polymeric) Start->SPE Trace Levels MSPE Magnetic SPE (Fluorinated Sorbent) Start->MSPE High Selectivity LLE_Org MTBE Organic Phase Recovery LLE->LLE_Org SPE_Elute Methanol Elution SPE->SPE_Elute MSPE_Desorb Ammoniated MeOH Desorption MSPE->MSPE_Desorb Analysis HPLC-MS/MS Quantification LLE_Org->Analysis SPE_Elute->Analysis MSPE_Desorb->Analysis

Fig 2: Parallel extraction workflows for fluorinated imidazole derivatives.

References

  • Salt Effects on Liquid–Liquid Equilibria of Water + Phenol + (Propan-2-yl) Benzene + Salts Systems Source: ACS Publications URL:[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL:[Link]

  • Flower-like mesoporous Fe3O4@SiO2@F/NiO composites for magnetic solid-phase extraction of imidazole fungicides... Source: Elsevier / ScienceDirect URL:[Link]

Sources

Comparative

Structural and Mechanistic Comparison Guide: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- vs. Enzalutamide Intermediates

The development of second-generation non-steroidal androgen receptor (AR) antagonists has revolutionized the treatment of castration-resistant prostate cancer (CRPC). Central to this pharmacological breakthrough is the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The development of second-generation non-steroidal androgen receptor (AR) antagonists has revolutionized the treatment of castration-resistant prostate cancer (CRPC). Central to this pharmacological breakthrough is the precise spatial arrangement of electron-withdrawing and bulky functional groups.

This guide provides an objective, application-focused comparison between the classical Enzalutamide intermediate (4-Isothiocyanato-2-(trifluoromethyl)benzonitrile) and an emerging bioisosteric scaffold, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- . By analyzing their physicochemical properties, synthetic utility, and structural mechanics, drug development professionals can better select starting scaffolds for novel AR-targeted therapies.

Structural Rationale: The "Orthogonal Twist"

To effectively antagonize the Androgen Receptor, a ligand must bind to the Ligand-Binding Domain (LBD) while simultaneously preventing Helix 12 from adopting the active, agonist-like conformation [1]. This is achieved by introducing a severe steric clash that forces the molecule into a rigid, non-planar 3D geometry.

  • Enzalutamide Intermediate Approach: In the synthesis of Enzalutamide, the intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile provides a phenyl ring with a −CF3​ group at the 2-position. Once cyclized into a thiohydantoin ring, the −CF3​ group sterically clashes with the thiohydantoin carbonyl/thiocarbonyl, forcing the two rings into an orthogonal (perpendicular) orientation.

  • The Imidazole Analog Approach: In Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, the structural logic is inverted. The −CF3​ group is positioned at the C2 position of the imidazole ring. Because the imidazole is linked to the phenyl ring via the N1 atom, the bulky −CF3​ group clashes directly with the ortho-hydrogens of the benzonitrile ring. This achieves the exact same orthogonal biaryl twist required for AR antagonism, but utilizes a basic, aromatic imidazole core instead of a metabolically vulnerable thiohydantoin.

Quantitative Physicochemical Comparison

The table below summarizes the quantitative structural data comparing these two distinct scaffolds.

PropertyEnzalutamide IntermediateImidazole Analog
Chemical Name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrileBenzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
CAS Number 143782-23-433469-11-3 (Representative)
Molecular Formula C9​H3​F3​N2​S C11​H6​F3​N3​
Molecular Weight 228.19 g/mol 237.18 g/mol
Key Pharmacophore Electrophilic IsothiocyanateN-linked substituted Imidazole
Topological Polar Surface Area (TPSA) 68.2 Ų41.6 Ų
Primary Application Precursor for thiohydantoin cyclizationIntact bioisostere for AR-LBD binding
Metabolic Liability High (Thiocarbonyl is prone to oxidation)Low (Aromatic imidazole is highly stable)

Pathway Visualizations

To understand how these intermediates fit into the broader context of drug design and cellular mechanism, we must map their synthetic logic and biological targets.

SynthLogic A 4-Amino-2-(CF3) benzonitrile C Enzalutamide Intermediate: 4-Isothiocyanato-2-(CF3) benzonitrile A->C Thiocarbonylation B Thiophosgene (CSCl2) B->C E Enzalutamide API (Thiohydantoin Core) C->E Cyclization (DMSO / 80°C) D Amino Ester Derivative D->E

Figure 1: Synthetic logic for Enzalutamide utilizing the isothiocyanate intermediate.

AR_Mechanism Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytosol) Androgen->AR_Cyto Binds LBD AR_Nuc AR Translocation & DNA Binding AR_Cyto->AR_Nuc Activation Cancer Prostate Cancer Proliferation AR_Nuc->Cancer Gene Transcription Drug AR Antagonist (Enzalutamide/Analog) Drug->AR_Cyto Competitive Inhibition Drug->AR_Nuc Blocks Translocation

Figure 2: AR signaling pathway and the competitive inhibition mechanism of AR antagonists.

Self-Validating Experimental Protocols

To objectively evaluate these scaffolds, rigorous, self-validating experimental workflows must be employed. The following protocols detail the synthesis of the Enzalutamide core and the subsequent biological validation of AR antagonists [2].

Protocol A: Thiohydantoin Cyclization (Enzalutamide Pathway)

Causality Focus: The choice of solvent and temperature is critical. Dimethyl sulfoxide (DMSO) is utilized because its high dielectric constant stabilizes the polar transition state during the nucleophilic attack of the amino ester onto the electrophilic isothiocyanate.

  • Reaction Setup: Dissolve 1.0 eq of the amino ester intermediate and 1.2 eq of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in anhydrous DMSO (0.5 M concentration).

  • Thermal Activation: Heat the mixture to 80°C under an inert argon atmosphere.

  • In-Process Control (IPC) & Self-Validation: At exactly 4 hours, sample the reaction for HPLC-UV analysis. The protocol is self-validating: proceed to workup only if the peak corresponding to the isothiocyanate (monitored at 254 nm) shows <1% Area Under Curve (AUC). If >1%, continue heating and re-sample hourly.

  • Workup: Cool to room temperature, dilute with isopropyl acetate, and wash extensively with water to remove DMSO.

  • Isolation: Concentrate the organic layer and crystallize the thiohydantoin product from ethanol.

Protocol B: In Vitro Target Engagement (Fluorescence Polarization Assay)

Causality Focus: Fluorescence polarization (FP) is selected over traditional radioligand binding because it provides a homogeneous, real-time measurement of target engagement without the need for washing steps, minimizing off-rate artifacts for low-affinity early-stage analogs.

  • Reagent Preparation: Prepare a master mix containing 25 nM of recombinant AR-LBD protein and 1 nM of a high-affinity fluorescent tracer (e.g., Fluormone™ AL Green) in an aqueous assay buffer (pH 7.4, 1 mM DTT, 0.01% Tween-20 to prevent non-specific aggregation).

  • Assay Setup: In a black 384-well microplate, dispense 20 µL of the master mix per well. Add 100 nL of the test compounds (e.g., the Imidazole analog) dissolved in DMSO using acoustic dispensing to generate an 11-point dose-response curve. Include Enzalutamide as a positive control and neat DMSO as a negative control.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Data Validation & Readout: Read the plate on a microplate reader equipped with polarization filters (Ex: 485 nm, Em: 530 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay data is only considered valid if Z′≥0.5 , confirming that the dynamic range is robust enough to distinguish true target binders from baseline noise.

Conclusion

While the Enzalutamide intermediate (4-Isothiocyanato-2-(trifluoromethyl)benzonitrile) remains the gold standard for synthesizing thiohydantoin-based AR antagonists, its reliance on a reactive thiocarbonyl group introduces downstream metabolic liabilities. Conversely, Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- offers an elegant structural workaround. By shifting the −CF3​ group to the imidazole ring, it perfectly mimics the highly twisted, orthogonal geometry required to block AR Helix 12 folding, while offering superior metabolic stability through its aromatic core.

References

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796.[Link]

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., Wongvipat, J., Smith-Jones, P. M., Yoo, D., Kwon, A., Wasiewicz, T., Shirianian, V., Steketee, K., Canton, D. A., Kipnes, C. J., Tuveson, D. A., Jung, M. E., & Sawyers, C. L. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 2009, 324(5928), 787-790.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, is a molecule of interest, but its handling requires a meticulous approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous chemicals—including benzonitriles, trifluoromethylated compounds, and imidazoles—to establish a robust framework for its safe management. This document provides the essential, immediate safety and logistical information necessary for your work, grounded in established laboratory safety principles.

Inferred Hazard Assessment: A Proactive Stance on Safety

The chemical structure of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, incorporates three key functional groups, each with a distinct hazard profile that informs our PPE strategy. Our assessment is based on data from similar compounds, adopting a conservative approach to ensure the highest level of safety.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is structurally related to cyanides. Compounds in this family are often toxic if swallowed, inhaled, or absorbed through the skin.[1] The primary routes of exposure leading to systemic toxicity are of significant concern.

  • Trifluoromethyl Group: The -CF3 group can enhance the lipophilicity and metabolic stability of a molecule. However, compounds containing this group are frequently associated with skin, eye, and respiratory tract irritation.[1][2][3][4]

  • Imidazole Ring: Imidazole and its derivatives can be corrosive and are known to cause severe skin burns and eye damage.[5][6] They can also be harmful if swallowed.[6]

Given this composite profile, the target compound must be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a severe irritant to the skin, eyes, and respiratory system.

Core Directive: A Multi-layered PPE Protocol

A comprehensive PPE plan is non-negotiable. The following table summarizes the minimum required PPE for handling this compound, with the rationale rooted in preventing the identified potential hazards.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields and a face shield.Essential for preventing eye contact with solids or splashes, which could cause serious, irreversible damage.[7][8] A face shield offers a secondary barrier against splashes to the entire face.
Skin & Body Protection Chemical-resistant nitrile gloves (inspect before use).Nitrile gloves offer superior resistance to a wide range of chemicals compared to latex.[9][10][11] They provide an effective barrier against dermal absorption, a primary toxicity risk for nitriles.[1][12]
Flame-resistant laboratory coat.Protects personal clothing and underlying skin from contamination. Should be kept fastened.
Respiratory Protection Work exclusively within a certified chemical fume hood.This is the primary engineering control to minimize inhalation exposure.[1] If a fume hood is unavailable or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[13]

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Safe Handling Workflow

The following diagram outlines the essential workflow for safely handling Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Risk Assessment (Review SDS of analogs) B Verify Fume Hood Certification A->B D Don PPE (Gloves last) C Assemble All Required PPE B->C C->D E Handle Compound Exclusively in Fume Hood D->E G Segregate Hazardous Waste (Solid & Liquid) F Weigh solids carefully to avoid dust generation E->F F->G H Decontaminate Work Area G->H I Doff PPE (Gloves first) H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of hazardous chemical compounds.

Step-by-Step Handling Procedures
  • Preparation: Always work within the confines of a certified chemical fume hood to mitigate inhalation risks.[1][5] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to prevent the generation of airborne dust. Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and perform all transfers within the fume hood.

Emergency Procedures: Immediate Action Required
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][14]

  • Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste materials contaminated with Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- must be treated as hazardous waste.

  • Unused Chemical: Dispose of the original container and its contents in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: This includes used gloves, weigh papers, absorbent materials from spills, and any other disposable labware that has come into contact with the chemical. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. This proactive approach ensures that your groundbreaking work can proceed with confidence and integrity.

References

  • Vertex AI Search. (2025, January 17). Nitrile Gloves: Essential Protection for Cleanrooms and Beyond.
  • Vertex AI Search. (2025, January 17). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • BenchChem. (2025). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1.
  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Vertex AI Search. (2025, January 7).
  • Cole-Parmer. (2006, June 14). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzonitrile.
  • Vertex AI Search. (2010, February 4).
  • ChemSupply Australia. (2023, September 25).
  • Sigma-Aldrich. (2026, January 13).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • PubChem. Benzonitrile, 4-(((1R)-3-(1H-imidazol-1-yl)-6,6-dimethyl-2-cyclohexen-1-yl)methylamino)-2-(trifluoromethyl)-.
  • Apollo Scientific.
  • Fisher Scientific. (2009, February 12). SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Carl ROTH.
  • Chemos GmbH & Co.KG.
  • Chemical Substance Information. 4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE.
  • Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 4-(trifluoromethyl)-.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)benzonitrile | 25372-03-6.
  • PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT.
  • Manasa Life Sciences. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile.
  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Matrix Fine Chemicals. 4-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]BENZONITRILE.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile.
  • NextSDS. Benzonitrile, 4-[5-(trifluoroMethyl)
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
© Copyright 2026 BenchChem. All Rights Reserved.